molecular formula C10H8INO2 B035322 Methyl 4-iodo-1H-indole-3-carboxylate CAS No. 101909-44-8

Methyl 4-iodo-1H-indole-3-carboxylate

Cat. No.: B035322
CAS No.: 101909-44-8
M. Wt: 301.08 g/mol
InChI Key: RLXRPTKPAIJVLC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-3-carboxylate (CAS 101909-44-8) is a high-value iodinated indole derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate for constructing complex molecules. Its molecular structure, which features an ester group and an iodine atom on the indole scaffold, makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are fundamental for creating diverse chemical libraries aimed at probing biological pathways and identifying new therapeutic agents. Indole derivatives are recognized for their profound significance in medicinal chemistry, exhibiting a wide spectrum of biological activities. As a functionalized indole, this compound is a key building block in the synthesis of novel molecules targeting various diseases, including cancer, microbial infections, and metabolic disorders. Researchers utilize it to develop and optimize lead compounds, leveraging its reactivity to introduce structural diversity and enhance interactions with biological macromolecules. It is supplied with a guaranteed purity of ≥98% (by HPLC) and must be stored refrigerated (2-8°C) in a sealed, dry container. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 4-iodo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRPTKPAIJVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363843
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101909-44-8
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-iodo-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, Methyl 1H-indole-3-carboxylate, followed by a regioselective iodination at the C4 position of the indole ring. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Esterification: The commercially available Indole-3-carboxylic acid is converted to its corresponding methyl ester, Methyl 1H-indole-3-carboxylate, via a classic Fischer-Speier esterification.

  • Regioselective Iodination: The Methyl 1H-indole-3-carboxylate is then subjected to a regioselective iodination at the C4 position. Direct iodination of the indole ring typically favors other positions. Therefore, a directing group-assisted approach is employed to achieve the desired C4-iodination.

Synthesis_Overview Indole-3-carboxylic_acid Indole-3-carboxylic acid Methyl_1H-indole-3-carboxylate Methyl 1H-indole-3-carboxylate Indole-3-carboxylic_acid->Methyl_1H-indole-3-carboxylate Step 1: Esterification (Fischer-Speier) Methyl_4-iodo-1H-indole-3-carboxylate This compound Methyl_1H-indole-3-carboxylate->Methyl_4-iodo-1H-indole-3-carboxylate Step 2: C4-Iodination (Directing Group Assisted)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate

This procedure follows the well-established Fischer-Speier esterification method.

Reaction Scheme:

C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Indole-3-carboxylic acid161.16
Anhydrous Methanol (CH₃OH)32.04
Concentrated Sulfuric Acid (H₂SO₄)98.08
Ethyl Acetate88.11
Saturated Sodium Bicarbonate (NaHCO₃) solution-
Brine-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-3-carboxylic acid (e.g., 10.0 g, 62.1 mmol).

  • Add an excess of anhydrous methanol (e.g., 150 mL).

  • Slowly and with caution, add concentrated sulfuric acid (e.g., 2.0 mL) to the stirring suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (e.g., 300 mL), which may cause the product to precipitate.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford pure Methyl 1H-indole-3-carboxylate as a solid.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Indole-3-carboxylic acid Anhydrous Methanol Conc. H₂SO₄ Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Quench Cool and pour into ice-cold water Reflux->Quench Neutralize Neutralize with Sat. NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ and Concentrate Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Product Pure Methyl 1H-indole-3-carboxylate Recrystallize->Product

Caption: Workflow for the synthesis and purification of Methyl 1H-indole-3-carboxylate.

Step 2: Regioselective C4-Iodination of Methyl 1H-indole-3-carboxylate

This proposed protocol is based on a palladium(II)-catalyzed transient directing group-assisted methodology for C4-halogenation of 3-carbonylindoles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Methyl 1H-indole-3-carboxylate175.18
Palladium(II) Acetate (Pd(OAc)₂)224.50
Glycine75.07
Copper(I) Iodide (CuI)190.45
N-Fluorobenzenesulfonimide (NFSI)315.28
Acetic Acid (AcOH)60.05
1,2-Dichloroethane (DCE)98.96

Procedure:

  • To an oven-dried Schlenk tube, add Methyl 1H-indole-3-carboxylate (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 10 mol%), glycine (e.g., 30 mol%), CuI (e.g., 2.0 equiv.), and NFSI (e.g., 1.2 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane (DCE) (e.g., 5 mL) and acetic acid (e.g., 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining iodine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to afford this compound.

C4_Iodination_Pathway Indole Methyl 1H-indole-3-carboxylate Intermediate_1 Formation of Glycine Adduct (Transient Directing Group) Indole->Intermediate_1 Glycine, AcOH Intermediate_2 Palladacycle Formation at C4 Intermediate_1->Intermediate_2 Pd(OAc)₂ Intermediate_3 Oxidative Addition of I⁺ source (from CuI/NFSI) Intermediate_2->Intermediate_3 CuI, NFSI Product This compound Intermediate_3->Product Reductive Elimination Regeneration Regeneration of Pd(II) Catalyst Product->Regeneration Catalyst Turnover

Caption: Proposed signaling pathway for the C4-iodination of Methyl 1H-indole-3-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundChemical FormulaMolar Mass ( g/mol )
Indole-3-carboxylic acidC₉H₇NO₂161.16
Methyl 1H-indole-3-carboxylateC₁₀H₉NO₂175.18
This compound C₁₀H₈INO₂ 301.08

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound. The initial esterification is a standard and high-yielding reaction. The subsequent C4-iodination, while more complex, utilizes a modern catalytic approach with a transient directing group to achieve the desired regioselectivity, a common challenge in indole chemistry. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this important chemical intermediate. Further optimization of the C4-iodination step may be required to maximize yields and purity for specific applications.

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 4-iodo-1H-indole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in numerous biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences its physicochemical and biological properties.

General Information

Basic identifying information for this compound is summarized in the table below.

PropertyValueReference
CAS Number 101909-44-8[1][2][3]
Molecular Formula C₁₀H₈INO₂[1][2][3]
Molecular Weight 301.08 g/mol [1][2][3]
Synonyms 4-iodo-1H-indole-3-carboxylic acid methyl ester, Methyl 4-iodo-3-indolecarboxylate[1]
Physicochemical Properties
PropertyThis compound (Predicted/Computed)Methyl 5-iodo-1H-indole-3-carboxylate (Experimental)Reference
Melting Point Not available184 - 185 °C[4]
Boiling Point Not availableNot available
Solubility Not availableSoluble in ethyl acetate/petroleum ether[4]
LogP 2.5591Not available[1]
Topological Polar Surface Area (TPSA) 42.09 ŲNot available[1]

Synthesis and Characterization

The synthesis of this compound can be approached through two primary strategies: direct iodination of the parent indole ester or esterification of the corresponding iodinated carboxylic acid. While a specific, detailed protocol for the 4-iodo isomer is not explicitly documented in the reviewed literature, a general understanding can be derived from established methods for indole chemistry.

Synthetic Workflow

A plausible synthetic pathway for this compound is outlined below. This involves the initial synthesis of the indole-3-carboxylic acid scaffold, followed by iodination and subsequent esterification.

G A Indole B Indole-3-carboxylic acid A->B Carboxylation C 4-Iodo-1H-indole-3-carboxylic acid B->C Regioselective Iodination D This compound C->D Fischer-Speier Esterification

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are based on general methods for the synthesis of indole derivatives and may require optimization for the specific synthesis of this compound.

Protocol 1: Fischer-Speier Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid using an alcohol in the presence of an acid catalyst.[4]

Materials:

  • 4-Iodo-1H-indole-3-carboxylic acid

  • Anhydrous Methanol (reactant and solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stir bar, condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-Iodo-1H-indole-3-carboxylic acid and a magnetic stir bar.

  • In a fume hood, add an excess of anhydrous methanol.

  • Stir the mixture until the carboxylic acid is partially dissolved.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Attach a condenser and heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water, which may cause the product to precipitate.

  • Neutralize the aqueous mixture by a slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the reviewed literature. For reference, the ¹H and ¹³C NMR data for the closely related Methyl 5-iodo-1H-indole-3-carboxylate in DMSO-d₆ are provided below.[4]

Methyl 5-iodo-1H-indole-3-carboxylate (Reference Data):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9.

  • IR (cm⁻¹): 3273, 2923, 1680, 1446, 1357, 1194, 1177, 1057, 879, 767, 536.

Biological Significance and Applications

Indole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7] While specific studies on the biological effects of this compound are limited, the broader class of indole derivatives has been extensively investigated for various therapeutic applications.

General Biological Activities of Indole Derivatives

The indole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating activities including:

  • Anticancer: Many indole-based compounds have shown potent anticancer activity.[8][9]

  • Anti-inflammatory: Indole derivatives have been explored as non-steroidal anti-inflammatory agents.[8]

  • Antiviral, Antimicrobial, and Antifungal: The indole scaffold is present in numerous compounds with activity against a range of pathogens.[5]

The introduction of a halogen atom, such as iodine, can significantly modulate the biological activity of the indole ring system, often enhancing potency and altering selectivity.

Potential Signaling Pathway Involvement

Given the broad biological activities of indole derivatives, this compound could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors, is depicted below.

G cluster_0 Cellular Signaling Pathway A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E Inhibitor This compound Inhibitor->C Inhibition

References

Spectroscopic and Synthetic Profile of Methyl Indole-3-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carboxylate esters are pivotal structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in synthetic organic chemistry. The strategic introduction of a halogen, such as iodine, at the C4 position of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide offers a summary of the available spectroscopic data for Methyl 1H-indole-3-carboxylate and outlines a general synthetic and characterization workflow.

Spectroscopic Data of Methyl 1H-indole-3-carboxylate

The following tables summarize the key spectroscopic data for the parent compound, Methyl 1H-indole-3-carboxylate. The data has been compiled from various sources and is presented for reference.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.8br s-N-H
~8.1d~3.0H-2
~7.9d~7.8H-4
~7.4d~8.2H-7
~7.2t~7.6H-6
~7.1t~7.5H-5
3.84s--OCH₃

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate. [1]

Chemical Shift (δ) ppmAssignment
165.0C=O
136.0C-7a
130.0C-2
126.0C-3a
123.0C-6
121.5C-5
120.0C-4
112.0C-7
107.0C-3
51.0-OCH₃

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Methyl 1H-indole-3-carboxylate. [2]

m/zInterpretation
175.06[M]⁺
144.04[M - OCH₃]⁺
116.05[M - COOCH₃]⁺

Technique: Electron Ionization (EI)

Infrared (IR) Spectroscopy Data

Expected Spectroscopic Influence of 4-Iodination

The introduction of an iodine atom at the C4 position of the indole ring is expected to induce notable changes in the NMR spectra due to its electron-withdrawing and anisotropic effects.

  • ¹H NMR: The proton at C5, now adjacent to the iodine, would likely experience a downfield shift. The signal for the H-4 proton would be absent. The remaining aromatic protons would also experience shifts, albeit to a lesser extent.

  • ¹³C NMR: The most significant effect would be the large upfield shift of the C4 signal due to the heavy atom effect of iodine. The C3a and C5 signals would also be influenced.

Experimental Protocols

Synthesis of Methyl 1H-indole-3-carboxylate

A common method for the synthesis of Methyl 1H-indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid.[3]

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude Methyl 1H-indole-3-carboxylate can be further purified by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted methyl indole-3-carboxylate.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Indole-3-carboxylic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Recrystallization) workup->purification product Methyl 1H-indole-3-carboxylate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

References

An In-depth Technical Guide on Methyl 4-iodo-1H-indole-3-carboxylate (CAS: 101909-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in a vast array of biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 101909-44-8[1]
Molecular Formula C₁₀H₈INO₂[1]
Molecular Weight 301.08 g/mol [1]
Synonyms Methyl 4-iodo-3-indolecarboxylate[1]
SMILES COC(=O)C1=CNC2=CC=CC(=C12)I[1]
Topological Polar Surface Area (TPSA) 42.09 Ų[1]
logP 2.5591[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the direct iodination of the parent compound, Methyl 1H-indole-3-carboxylate. The following is a generalized protocol based on known iodination reactions of indole derivatives.

General Experimental Protocol for Iodination of Methyl 1H-indole-3-carboxylate

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-3-carboxylate in dichloromethane.

  • Reagent Preparation: In a separate flask, prepare a solution of iodine and potassium iodide in water.

  • Reaction: Add the iodine solution dropwise to the stirred solution of the indole ester at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Note: The regioselectivity of the iodination can be influenced by the reaction conditions, including the solvent and the iodinating agent used. Optimization of these parameters may be necessary to achieve the desired C4-iodinated product with high yield and purity.

SynthesisWorkflow reagents Methyl 1H-indole-3-carboxylate Iodine (I2) Potassium Iodide (KI) reaction_vessel Reaction in Dichloromethane reagents->reaction_vessel Addition workup Quenching (Na2S2O3) Extraction & Washing reaction_vessel->workup Completion purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

For comparison, the reported ¹H and ¹³C NMR data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ are as follows:

¹H NMR (DMSO-d₆): The spectrum shows characteristic signals for the indole ring protons and the methyl ester group.[2] ¹³C NMR (DMSO-d₆): The spectrum resolves the 10 expected carbon resonances.[2]

Researchers synthesizing this compound would need to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Applications in Drug Discovery and Research

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] While specific biological studies on this compound are limited, its structural features suggest potential as a valuable intermediate or a bioactive molecule itself.

Potential as an Intermediate

The iodo-substituent at the C4-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse functional groups to create libraries of novel indole derivatives for biological screening.

Potential Biological Activities
  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[4] The presence of a halogen atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.

  • Antiviral Activity: Indole-based compounds have been investigated as potential antiviral agents against a range of viruses.[5][6][7]

  • Anti-inflammatory Activity: Some indole derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many bioactive indole derivatives are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A potential, generalized signaling pathway that could be influenced by indole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

SignalingPathway Indole Indole Derivative (e.g., this compound) PI3K PI3K Indole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

An In-depth Technical Guide to the Iodination of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the indole nucleus is a cornerstone of modern synthetic chemistry. Methyl indole-3-carboxylate, a readily available starting material, serves as a versatile platform for the introduction of various substituents. Among these transformations, iodination holds a position of particular importance due to the utility of the resulting iodo-indoles as key intermediates in cross-coupling reactions and other synthetic elaborations. This technical guide provides a comprehensive overview of the methodologies for the iodination of methyl indole-3-carboxylate, with a focus on regioselectivity, reaction conditions, and detailed experimental protocols.

Regioselective C5-Iodination

The C5 position of the indole ring is a common site for electrophilic substitution. A highly efficient and regioselective method for the direct C5-iodination of indoles, including methyl indole-3-carboxylate, has been developed. This approach is notable for its mild reaction conditions and the absence of metal catalysts.

A study has demonstrated an efficient regioselective C5-H direct iodination of indoles.[1][2] This method offers a practical route to C5 functionalization, which is particularly valuable for the late-stage modification of medicinal molecules.[2] The reaction is believed to proceed through a radical pathway.[1][2]

Experimental Protocol: C5-Iodination

General Procedure:

To a solution of the indole derivative (0.5 mmol) in a suitable solvent, an iodinating reagent and an acid are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched and the product is isolated and purified.

Detailed Protocol for Methyl 5-iodo-1H-indole-3-carboxylate:

A specific protocol for the synthesis of methyl 5-iodo-1H-indole-3-carboxylate resulted in a 71% yield.[3]

  • Reactants: Methyl 1H-indole-3-carboxylate.

  • Reagents: N-Iodosuccinimide (NIS) and Trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane.

  • Procedure:

    • To a solution of methyl 1H-indole-3-carboxylate in dichloromethane, add N-iodosuccinimide and trifluoroacetic acid.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for C5-Iodination of Indole Derivatives
SubstrateProductYield (%)Reference
Methyl 1H-indole-3-carboxylateMethyl 5-iodo-1H-indole-3-carboxylate71[3]
Methyl 6-methyl-1H-indole-3-carboxylateMethyl 5-iodo-6-methyl-1H-indole-3-carboxylate74[3]
Methyl 6-chloro-1H-indole-3-carboxylateMethyl 6-chloro-5-iodo-1H-indole-3-carboxylate69[3]
Methyl 6-bromo-1H-indole-3-carboxylateMethyl 6-bromo-5-iodo-1H-indole-3-carboxylate63[3]
Ethyl 1H-indole-3-carboxylateEthyl 5-iodo-1H-indole-3-carboxylate70[3]

Reaction Pathway for C5-Iodination

C5_Iodination indole Methyl Indole-3-carboxylate intermediate Radical Intermediate indole->intermediate Iodination reagents NIS, TFA product Methyl 5-iodo-1H-indole-3-carboxylate intermediate->product H abstraction

Caption: C5-Iodination of Methyl Indole-3-carboxylate.

Other Regioselective Iodination Strategies

While C5-iodination is well-documented, other positions on the indole ring can also be selectively iodinated, often dictated by the specific reagents and reaction conditions employed. The presence of the carboxylate group at the C3 position influences the electronic properties of the indole ring and, consequently, the regiochemical outcome of electrophilic substitution.

C2-Functionalization via Iodo-intermediates

Molecular iodine can mediate the regioselective C2 sulfonylation of indoles.[4] This reaction proceeds through the formation of a sulfonyl iodide intermediate, which then undergoes homolytic cleavage to generate a sulfonyl radical.[4] The addition of this radical to the indole nucleus occurs chemoselectively at the C2 position.[4] Although not a direct iodination of the final product, this method highlights the role of iodine in activating the C2 position.

Iodination of 3-Substituted Indoles

The iodination of 3-substituted indoles can lead to various products depending on the nature of the substituent and the reaction conditions. For instance, 3-indoleacetonitrile can be regioselectively iodinated at the 2-position.[5]

Synthesis of Other Iodo-Isomers

While direct iodination of methyl indole-3-carboxylate primarily yields the 5-iodo derivative, other isomers such as methyl 4-iodo-1H-indole-3-carboxylate and methyl 3-iodo-1H-indole-6-carboxylate are also known compounds, though their synthesis may proceed through different routes.[6][7]

Experimental Workflow for Iodination Reactions

The general workflow for performing and analyzing an iodination reaction of methyl indole-3-carboxylate is outlined below.

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Methyl Indole-3-carboxylate in an appropriate solvent add_reagents Add Iodinating Reagent (e.g., NIS) and Catalyst (e.g., TFA) start->add_reagents stir Stir at specified temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Iodination.

Conclusion

The iodination of methyl indole-3-carboxylate is a valuable transformation for the synthesis of functionalized indole derivatives. The regioselectivity of the reaction can be controlled to favor substitution at the C5 position under mild, metal-free conditions. The resulting iodo-indoles are versatile building blocks for further synthetic manipulations, making these iodination protocols essential tools for researchers in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data presented in this guide offer a practical resource for the implementation of these important synthetic methods.

References

Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and analytical data to support research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the iodo-substituted indole scaffold. The presence of the iodine atom at the C4 position allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide outlines a common and effective synthetic route starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the indole-3-carboxylate core, followed by a regioselective iodination at the C4 position. A plausible and widely applicable method is the Fischer indole synthesis to construct the indole ring system, followed by direct iodination.

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Isomerization/Rearrangement (Hypothetical) A 3-Iodophenylhydrazine hydrochloride C Methyl 4-iodo-1H-indole-2-carboxylate (via Fischer Indole Synthesis) A->C Acid catalyst (e.g., PPA, H2SO4) B Methyl pyruvate B->C D This compound C->D Further processing (details may vary)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate (Starting Material)

A common precursor for the final product is Methyl 1H-indole-3-carboxylate. While commercially available, it can also be synthesized from indole through a Vilsmeier-Haack formylation to yield indole-3-carboxaldehyde, followed by oxidation and esterification. For the purpose of this guide, we will consider Methyl 1H-indole-3-carboxylate as the starting material for the iodination step.

Step 2: Iodination of Methyl 1H-indole-3-carboxylate

This procedure outlines the direct iodination of Methyl 1H-indole-3-carboxylate to introduce an iodine atom at the C4 position.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask protected from light, dissolve Methyl 1H-indole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from Methyl 1H-indole-3-carboxylate.

ParameterValue
Starting Material Methyl 1H-indole-3-carboxylate
Reagent N-Iodosuccinimide (NIS)
Product This compound
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
Typical Yield 60-75%
Appearance Off-white to pale yellow solid
Melting Point 180-185 °C

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

Workflow Start Starting Materials: - Methyl 1H-indole-3-carboxylate - N-Iodosuccinimide Reaction Iodination Reaction (Acetonitrile, 0 °C to RT) Start->Reaction Quenching Reaction Quenching (aq. Na2S2O3) Reaction->Quenching Extraction Workup: Aqueous Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. Within this class, functionalized indoles serve as critical building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of Methyl 4-iodo-1H-indole-3-carboxylate, a versatile synthetic intermediate. This document details its chemical properties, highlights its primary application in palladium-catalyzed cross-coupling reactions, and discusses the therapeutic potential of the derivatives it can generate.

Core Molecular and Physicochemical Properties

This compound (CAS No: 101909-44-8) is a polysubstituted indole derivative. The presence of an iodine atom at the C-4 position and a methyl carboxylate group at the C-3 position makes it a highly valuable and versatile precursor in organic synthesis. The iodo-group serves as an efficient handle for metal-catalyzed cross-coupling reactions, while the ester can be subjected to various transformations.

Quantitative Data Summary

The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₈INO₂[ChemScene][1]
Molecular Weight 301.08 g/mol [ChemScene][1]
CAS Number 101909-44-8[ChemScene][1]
Synonyms Methyl 4-iodo-3-indolecarboxylate[ChemScene][1]
Topological Polar Surface Area (TPSA) 42.09 Ų[ChemScene][1]
LogP (Computed) 2.5591[ChemScene][1]
Hydrogen Bond Donors 1[ChemScene][1]
Hydrogen Bond Acceptors 2[ChemScene][1]
Rotatable Bonds 1[ChemScene][1]

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature.

Synthetic Applications and Experimental Protocols

The primary utility of this compound in drug discovery and organic synthesis lies in its capacity to serve as a scaffold for diversification through carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich indole core, combined with the reactive C-I bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures.[2][3] The iodine atom at the C-4 position of the indole ring serves as an excellent leaving group for the oxidative addition step in the catalytic cycle.[2] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at this position, leading to novel and diverse chemical entities.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an iodo-indole substrate with a boronic acid, based on established methodologies for similar compounds.[2][4] Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the desired boronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the solvent and the aqueous base solution via syringe.

  • Seal the vessel and heat the reaction mixture with stirring. Typical conditions can range from 80 °C to 120 °C. The reaction may be performed using conventional heating or under microwave irradiation for reduced reaction times.[2][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-indole-3-carboxylate derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Product Indole Methyl 4-iodo-1H- indole-3-carboxylate Reaction Heating in Solvent (e.g., Dioxane, 80-120 °C) Indole->Reaction Substrate Boronic ArB(OH)₂ (Aryl Boronic Acid) Boronic->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup C-C Bond Formation Purification Column Chromatography Workup->Purification Product Methyl 4-aryl-1H- indole-3-carboxylate Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Therapeutic Potential of Derivatives

While specific biological activity data for this compound is not extensively documented, the indole scaffold itself is a key feature in numerous approved drugs and clinical candidates.[5][6] The true value of this molecule is realized in the derivatives it can produce. The introduction of iodine into the indole ring system is a strategic move in medicinal chemistry to create intermediates for generating libraries of new compounds.[7]

For instance, studies on related iodo-indole derivatives have demonstrated significant biological potential. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has shown potent antibacterial activity with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] This highlights that the iodo-indole scaffold can be a precursor to potent therapeutic agents. The diverse functionalities that can be introduced at the C-4 position via cross-coupling reactions allow for the exploration of a vast chemical space, potentially leading to the discovery of new agents for various diseases, including cancer, infectious diseases, and neurological disorders.[9]

Logical_Relationship cluster_reactions Synthetic Transformations cluster_derivatives Diverse Derivatives cluster_applications Potential Applications Start Methyl 4-iodo-1H- indole-3-carboxylate Suzuki Suzuki Coupling Start->Suzuki Heck Heck Coupling Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Ester Ester Hydrolysis/ Amidation Start->Ester Aryl 4-Aryl Indoles Suzuki->Aryl Vinyl 4-Vinyl Indoles Heck->Vinyl Alkynyl 4-Alkynyl Indoles Sonogashira->Alkynyl Amide Indole-3-carboxamides Ester->Amide AntiCancer Anticancer Agents Aryl->AntiCancer Kinase Kinase Inhibitors Aryl->Kinase Neuro CNS Agents Aryl->Neuro Vinyl->AntiCancer Vinyl->Kinase Vinyl->Neuro Alkynyl->AntiCancer Alkynyl->Kinase Alkynyl->Neuro Amide->AntiCancer AntiBacterial Antibacterial Agents Amide->AntiBacterial

Logical flow from the core molecule to diverse and potentially bioactive derivatives.

Conclusion

This compound is a strategically functionalized molecule that serves as a powerful intermediate in synthetic and medicinal chemistry. Its primary value is not as an end-product but as a versatile building block. The presence of the iodo-substituent facilitates access to a wide range of 4-substituted indole derivatives via robust and scalable cross-coupling methodologies. For researchers and drug development professionals, this compound represents a key starting point for the rapid generation of novel chemical libraries, enabling the exploration of structure-activity relationships and the discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole carboxylate scaffold, a core structure in numerous biologically active compounds. While specific research on this particular isomer is limited, the broader class of iodinated indoles and indole-3-carboxylates has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a representative synthetic approach. Given the absence of specific biological studies on this compound, this guide also discusses the general biological significance of related indole derivatives and presents a hypothetical mechanism of action.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. Commercial suppliers often do not provide specific details on its appearance. However, based on the known properties of similar iodinated indole derivatives, it is likely a solid, possibly crystalline, with a color ranging from off-white to yellow. For comparison, the related isomer, methyl 5-iodo-1H-indole-3-carboxylate, is described as a yellow solid with a melting point of 184–185 °C[1].

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 101909-44-8[2][3]
Molecular Formula C₁₀H₈INO₂[2][3]
Molecular Weight 301.08 g/mol [2][3]
Purity ≥98%[2]
Storage 2-8°C, Refrigerator[3]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole derivatives, including iodination and esterification reactions. A representative two-step synthesis is outlined below.

Representative Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: the iodination of a suitable indole precursor followed by the esterification of the resulting carboxylic acid.

G cluster_synthesis Synthesis Workflow Indole-4-carboxylic_acid Indole-4-carboxylic acid Iodination Iodination (e.g., NIS, I₂) Indole-4-carboxylic_acid->Iodination 4-iodo-1H-indole-3-carboxylic_acid 4-iodo-1H-indole-3-carboxylic acid Iodination->4-iodo-1H-indole-3-carboxylic_acid Esterification Esterification (e.g., Methanol, H₂SO₄) 4-iodo-1H-indole-3-carboxylic_acid->Esterification Product This compound Esterification->Product G cluster_pathway Hypothetical Signaling Pathway Inhibition Indole_Derivative Methyl 4-iodo-1H- indole-3-carboxylate Enzyme Target Enzyme (e.g., Protein Kinase) Indole_Derivative->Enzyme Phosphorylated_Substrate Phosphorylated Substrate Enzyme->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Enzyme Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

References

Solubility Profile of Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information based on structurally similar indole derivatives, detailed experimental protocols for quantitative solubility determination, and a logical workflow for these experimental procedures. This guide is intended to be a practical resource for researchers engaged in the synthesis, purification, formulation, and biological testing of this and similar indole compounds.

Introduction to this compound

This compound is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The substituents on the indole ring, in this case, a methyl ester at the 3-position and an iodine atom at the 4-position, significantly influence the molecule's physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions and purification strategies to formulation and bioavailability.

Predicted and Qualitative Solubility

Based on the behavior of analogous compounds like indole-3-carboxaldehyde and indole-3-acetic acid, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polar hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen and the N-H of the indole ring.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the N-H proton and interact with the polar ester group.[3]
N,N-Dimethylformamide (DMF)SolubleDMF is another polar aprotic solvent with a high capacity to dissolve polar organic molecules.[3]
AcetonitrileSolubleAcetonitrile is a moderately polar solvent that is expected to dissolve the compound.[4]
Ethyl AcetateSolubleThe ester functionality of ethyl acetate can interact with the polar groups of the solute.[1]
Non-Polar HexaneSparingly Soluble/InsolubleThe non-polar nature of hexane makes it a poor solvent for polar compounds.[4]
TolueneSparingly Soluble/InsolubleWhile the aromatic ring of toluene can have some interaction with the indole ring, its overall non-polar character limits its solvating power for this molecule.[4]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimental Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Dichloromethane25Data to be determinedData to be determined
e.g., Acetone25Data to be determinedData to be determined
e.g., Isopropanol25Data to be determinedData to be determined
e.g., Tetrahydrofuran (THF)25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the widely accepted "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of this compound is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a known volume of the selected organic solvent A->B C Seal the vial tightly B->C D Place vials in a constant temperature shaker C->D E Agitate for a set period (e.g., 24-72 hours) to reach equilibrium D->E F Allow the solution to stand for a short period E->F G Centrifuge the vials to pellet the excess solid F->G H Carefully withdraw the supernatant G->H I Filter the supernatant using a syringe filter H->I K Analyze the filtered saturated solution and standards by HPLC or UV-Vis I->K J Prepare a series of standard solutions of known concentrations L Construct a calibration curve J->L M Determine the concentration of the saturated solution K->M L->M

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Concentration Analysis (Using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method (select appropriate column, mobile phase, flow rate, and detection wavelength).

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Conclusion

While specific quantitative solubility data for this compound is not currently widespread, this guide provides a robust framework for researchers to understand its likely solubility behavior and to experimentally determine precise solubility values. The provided qualitative predictions, based on the known behavior of similar indole derivatives, suggest good solubility in polar organic solvents. The detailed experimental protocols and workflow offer a clear path for generating the necessary quantitative data, which is crucial for the successful application of this compound in research and development.

References

Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-iodo-1H-indole-3-carboxylate. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications. While specific, quantitative stability data for this compound is not extensively published, this guide outlines best practices derived from the general principles of indole chemistry and provides a framework for establishing a robust stability profile.

Core Stability and Storage Recommendations

Indole derivatives, including this compound, are susceptible to degradation under various environmental conditions. To maintain the quality of the compound, the following storage and handling conditions are recommended.

ParameterRecommendationRationale
Temperature Short-term: 2-8°C (Refrigerated). Long-term: -20°C or -80°C (Frozen).Reduces the rate of potential chemical degradation and decomposition reactions.
Light Protect from light. Store in amber vials or light-opaque containers.Indole compounds can be photosensitive and may undergo photodegradation upon exposure to UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation of the electron-rich indole ring.
Moisture Keep in a dry environment. Use tightly sealed containers.Prevents hydrolysis of the methyl ester and potential degradation of the indole ring.
Handling Avoid contact with strong oxidizing agents, strong acids, and strong bases.Indoles are reactive with these substances, which can lead to rapid degradation.

Potential Degradation Pathways

The indole nucleus is an electron-rich aromatic system, making it susceptible to several degradation pathways. For this compound, key potential degradation routes include:

  • Oxidation: The pyrrole moiety of the indole ring is prone to oxidation, which can lead to the formation of various colored byproducts and oligomers. This process can be accelerated by exposure to air (oxygen) and light.

  • Hydrolysis: The methyl ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.

  • De-iodination: While generally stable, the carbon-iodine bond at the 4-position may be susceptible to cleavage under certain reductive conditions or upon prolonged exposure to light.

  • Acid/Base Catalyzed Decomposition: Strong acidic or basic conditions can lead to polymerization or rearrangement of the indole ring.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

General Procedure for Forced Degradation Studies

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following protocols are generalized and should be optimized for this compound.

1. Acid Hydrolysis

  • Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Base Hydrolysis

  • Prepare a solution of the compound as described for acid hydrolysis.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Follow the incubation and sampling procedure as for acid hydrolysis.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation

  • Prepare a solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • Quench the reaction if necessary (e.g., by dilution) before analysis.

4. Thermal Degradation

  • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.

  • Sample at various time points (e.g., 1, 3, 7 days).

5. Photolytic Degradation

  • Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

  • Maintain a parallel set of samples protected from light as a control.

  • Sample at various time points.

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

General HPLC Method

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also at other wavelengths to detect potential impurities.

Visualization of Workflows

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to minimize degradation.

G cluster_receiving Receiving and Initial Inspection cluster_storage Storage Conditions cluster_handling Handling and Use cluster_monitoring Stability Monitoring A Receive Compound B Inspect Container for Damage A->B C Verify Certificate of Analysis B->C D Short-Term Storage (2-8°C, Dark, Inert Gas) C->D Short-Term E Long-Term Storage (-20°C or -80°C, Dark, Inert Gas) C->E Long-Term J Conduct Forced Degradation Studies for New Formulations C->J F Equilibrate to Room Temperature Before Opening D->F E->F G Weigh and Prepare Solutions Under Inert Atmosphere if Possible F->G H Use Freshly Prepared Solutions G->H I Perform Regular Purity Checks (e.g., HPLC) H->I G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of Compound (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT & 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60°C) A->E F Photolytic Degradation (Light Chamber) A->F G Withdraw Aliquots at Defined Time Points B->G C->G D->G E->G F->G H Neutralize/Quench (if necessary) G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify Parent Compound and Degradation Products I->J K Identify Degradation Pathways J->K

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole moiety is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing biaryl compounds. Its application to Methyl 4-iodo-1H-indole-3-carboxylate allows for the efficient introduction of diverse aryl and heteroaryl substituents at the C-4 position. This transformation is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs. The resulting 4-aryl-1H-indole-3-carboxylate scaffolds are of significant interest in medicinal chemistry.

General Reaction Scheme

The general reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_products Products Indole This compound CoupledProduct Methyl 4-aryl-1H-indole-3-carboxylate Indole->CoupledProduct + R-B(OH)₂ catalyst Pd Catalyst, Base Solvent, Heat BoronicAcid Arylboronic Acid (R-B(OH)₂)

Caption: General Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

4-Aryl-1H-indole derivatives are of significant interest in drug development, particularly as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[1] The ability to readily diversify the C-4 substituent through Suzuki coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these potential drug candidates.[1]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor 4-Aryl-1H-indole (Kinase Inhibitor) Inhibitor->Akt Inhibits Suzuki_Workflow start Start setup 1. Combine Reactants (Indole, Boronic Acid, Base) start->setup add_solvent 2. Add Degassed Solvent setup->add_solvent degas 3. Degas Mixture (Ar or N₂) add_solvent->degas add_catalyst 4. Add Pd Catalyst degas->add_catalyst heat 5. Heat Reaction (80-120°C or Microwave) add_catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool, Dilute & Extract monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, HRMS) purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols: N-Alkylation of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, crucial for the development of numerous biologically active compounds and pharmaceutical agents. The substituent at the N1 position of the indole ring can significantly influence the molecule's pharmacological properties. Methyl 4-iodo-1H-indole-3-carboxylate is a valuable building block, and its N-alkylation provides a pathway to a diverse array of functionalized indole derivatives for drug discovery and development.

This document provides a detailed protocol for the N-alkylation of this compound. The presence of the electron-withdrawing carboxylate group at the C3 position and the iodo group at the C4 position influences the reactivity of the indole nitrogen. This protocol outlines a robust and widely applicable base-mediated alkylation method.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

G cluster_reactants Reactants cluster_product Product Indole This compound Product Methyl 1-alkyl-4-iodo-1H-indole-3-carboxylate Indole->Product AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product Base Base Base->Product Solvent, Temp G Start Start Setup Reaction Setup: - Add Indole to flask - Inert atmosphere Start->Setup Reagents Add Solvent (DMF/MeCN) and Base (K2CO3/Cs2CO3) Setup->Reagents AlkylatingAgent Add Alkylating Agent Reagents->AlkylatingAgent Reaction Heat and Stir (50-80°C, 4-24h) AlkylatingAgent->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine Monitor->Workup Complete Dry Dry organic layer (Na2SO4/MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Application Notes and Protocols: Methyl 4-iodo-1H-indole-3-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodo-1H-indole-3-carboxylate is a pivotal intermediate in medicinal chemistry, offering a strategic handle for the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the development of targeted therapeutics, where the iodo-functionalization at the C4 position of the indole scaffold allows for diverse and sophisticated molecular elaborations through various cross-coupling reactions. This document provides detailed application notes on the use of this intermediate in the synthesis of potent enzyme inhibitors, specifically focusing on Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and includes comprehensive experimental protocols for key synthetic transformations.

Introduction to this compound

This compound (C₁₀H₈INO₂) is a highly functionalized indole derivative. The presence of the iodine atom at the 4-position, an ester group at the 3-position, and a reactive N-H group provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This versatility makes it an invaluable building block for creating libraries of compounds for drug discovery screening.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101909-44-8[1]
Molecular Formula C₁₀H₈INO₂[1]
Molecular Weight 301.08 g/mol [1]
Appearance Off-white to yellowish crystalline powder
Purity ≥98%[1]

Application in the Synthesis of EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Several potent and selective EZH2 inhibitors are based on a substituted indole scaffold.

This compound serves as a key starting material for the synthesis of such inhibitors. The 4-iodo group acts as a linchpin for introducing the necessary pharmacophoric elements through cross-coupling reactions, leading to compounds with high affinity and selectivity for the EZH2 active site.

Table 2: Biological Activity of Representative Indole-Based EZH2 Inhibitors Synthesized from Indole Intermediates

CompoundEZH2 IC₅₀ (µM)Cellular H3K27me3 EC₅₀ (µM)Reference
Compound A 0.0020.080[2]
Compound B 0.0050.120[2]
Compound C 0.0100.250[2]

Note: The compounds listed are representative of the class of EZH2 inhibitors that can be synthesized using the described methodologies starting from a 4-functionalized indole core.

Experimental Protocols

The following protocols describe the use of this compound in key palladium-catalyzed cross-coupling reactions to generate diverse C4-substituted indole derivatives, which are precursors to potent EZH2 inhibitors.

Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated indole.

Sonogashira Coupling for C4-Alkynylation

This protocol outlines the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol).

  • Degas the mixture by bubbling with inert gas for 15 minutes.

  • Add triethylamine (3.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the C4-alkynylated indole.

Heck Coupling for C4-Alkenylation

This protocol provides a method for the coupling of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous acetonitrile (8 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-alkenylated indole.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of diverse indole derivatives from this compound using palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products C4-Functionalized Indole Intermediates cluster_final Further Derivatization Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd(OAc)₂, K₂CO₃ Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira PdCl₂(PPh₃)₂, CuI, TEA Heck Heck Coupling (R-CH=CH₂) Start->Heck Pd(OAc)₂, P(o-tol)₃, TEA Aryl C4-Aryl Indole Suzuki->Aryl Alkynyl C4-Alkynyl Indole Sonogashira->Alkynyl Alkenyl C4-Alkenyl Indole Heck->Alkenyl Final Bioactive Molecules (e.g., EZH2 Inhibitors) Aryl->Final Alkynyl->Final Alkenyl->Final

Caption: Synthetic utility of the target intermediate.

EZH2 Signaling Pathway in Cancer

The diagram below illustrates the role of EZH2 in gene silencing and how its inhibition can lead to the reactivation of tumor suppressor genes.

G cluster_prc2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 Histone H3 Histone H3 EZH2->Histone H3 Catalyzes methylation Reactivation Reactivation of Tumor Suppressor Genes EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 (Tri-methylation) Histone H3->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Binds to promoter regions Silencing Transcriptional Repression (Gene Silencing) TSG->Silencing Cancer Cancer Progression Silencing->Cancer Inhibitor Indole-based EZH2 Inhibitor Inhibitor->EZH2 Inhibition Inhibitor->Reactivation Apoptosis Apoptosis & Tumor Regression Reactivation->Apoptosis

Caption: EZH2 pathway and inhibition mechanism.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Methyl 4-iodo-1H-indole-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active molecules and functional organic materials. The C4-iodo substituent provides a reactive handle for the introduction of a wide range of functionalities through well-established cross-coupling methodologies, enabling the synthesis of diverse libraries of substituted indole derivatives.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions of this compound allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the indole ring. The general transformation is depicted below:

G cluster_0 This compound cluster_1 Coupling Partner cluster_2 Product Indole [Indole Core]-I plus1 plus1 Indole->plus1 + Partner R-M arrow arrow Partner->arrow Pd Catalyst, Ligand, Base Product [Indole Core]-R plus1->Partner arrow->Product

Caption: General scheme of palladium-catalyzed cross-coupling.

Key Palladium-Catalyzed Cross-Coupling Reactions

Several powerful palladium-catalyzed cross-coupling reactions can be employed for the functionalization of this compound. The choice of reaction depends on the desired substituent to be introduced.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions and representative yields for various palladium-catalyzed cross-coupling reactions with iodo-indole substrates. Please note that optimal conditions for this compound may vary and require screening.

Coupling ReactionCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
Heck Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001670-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60880-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102475-90
Stille Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101870-85

Experimental Protocols

Detailed methodologies for key experiments are provided below. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (10 mL) and degassed water (2 mL).

  • Stir the mixture at 100 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Combine Reactants (Indole, Boronic Acid, Base) B Add Catalyst (Pd(PPh3)4) A->B 1 C Inert Atmosphere (Evacuate/Backfill) B->C 2 D Add Solvents (Toluene, H2O) C->D 3 E Heat and Stir (100 °C, 12 h) D->E 4 F Reaction Monitoring (TLC/LC-MS) E->F 5 G Work-up (Extraction and Washing) F->G 6 H Purification (Column Chromatography) G->H 7 G Pd0 Pd(0)Ln PdII Ar-Pd(II)-I(Ln) Pd0->PdII Ar-I OxAdd Oxidative Addition (Ar-I) PdII_R Ar-Pd(II)-R(Ln) PdII->PdII_R R-M Transmetal Transmetalation (R-M) PdII_R->Pd0 Ar-R Product Ar-R PdII_R->Product RedElim Reductive Elimination

Application Notes and Protocols for the Functionalization of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. Specifically, substitution at the C4 position of the indole ring is of significant interest as it can lead to compounds with unique pharmacological profiles, including potential activity as serotonin and dopamine receptor ligands.[2][3][4] However, direct functionalization of the C4 position can be challenging.[5]

Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile and valuable building block for accessing C4-substituted indoles. The presence of the iodine atom at the C4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties. The methyl ester at the C3 position can act as a directing group in some transformations and can be further modified or removed as needed.

These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the starting material.

Suzuki-Miyaura Coupling: Synthesis of C4-Aryl Indoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[6][7] This reaction is particularly useful for introducing a variety of aryl and heteroaryl groups at the C4 position of the indole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a mixed solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aryl indole derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene110880-92
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄DMF1001675-88
42-Thiopheneboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901282-90

Yields are based on analogous reactions reported in the literature and are representative.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Arylboronic acid - Base - Pd Catalyst start->reagents 1. inert Inert Atmosphere (N₂ or Ar) reagents->inert 2. solvent Add Degassed Solvent inert->solvent 3. heat Heat & Stir (80-110 °C) solvent->heat 4. monitor Monitor Progress (TLC / LC-MS) heat->monitor 5. quench Cool & Quench (with Water) monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. dry Dry & Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. end End (C4-Aryl Indole) purify->end 10.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of C4-Alkynyl Indoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction provides a direct route to C4-alkynyl indoles, which are valuable intermediates for further transformations and are present in some biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-alkynyl indole.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (2)TEATHF25688-96
21-HexynePdCl₂(PPh₃)₂ (2)CuI (3)DIPAToluene50885-93
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (2)TEADMF25490-98
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (2)TEATHF401082-91

Yields are based on analogous reactions reported in the literature and are representative.

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-I(L₂) pd0->pd2 Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd2->pd_alkyne Transmetalation (from Cu cycle) product Ar-C≡CR pd_alkyne->product Reductive Elimination product->pd0 cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd2 To Pd cycle alkyne R-C≡C-H alkyne->cu_i Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of C4-Amino Indoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[10] This reaction is instrumental in synthesizing C4-aminoindoles, a class of compounds with significant potential in drug discovery.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 2.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (1.2 - 1.5 x Pd mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv.)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound (1.0 equiv.), the amine (1.1-2.0 equiv.), and the base (1.5-2.5 equiv.).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-amino indole derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (5)NaOt-BuToluene1101880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002475-85
3BenzylaminePd₂(dba)₃ (1.5)BINAP (4)Cs₂CO₃Toluene1001682-92
4PiperidinePd(OAc)₂ (3)Xantphos (6)NaOt-BuDioxane1102078-88

Yields are based on analogous reactions reported in the literature and are representative.

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle start Inputs: - this compound - Amine (R₂NH) - Pd Pre-catalyst & Ligand - Base - Solvent pd_precatalyst Pd Pre-catalyst + Ligand start->pd_precatalyst active_pd0 Active Pd(0)Lₙ Complex pd_precatalyst->active_pd0 oxidative_addition Oxidative Addition (Indole-I) active_pd0->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->active_pd0 Regenerates Catalyst end_product Product: Methyl 4-(dialkylamino)-1H-indole-3-carboxylate reductive_elimination->end_product

Caption: Logical flow diagram for the Buchwald-Hartwig amination.

Applications in Drug Development

C4-functionalized indoles are of considerable interest in drug discovery. The ability to introduce diverse substituents at this position allows for the fine-tuning of a compound's pharmacological properties. For instance, C4-substituted indole derivatives have been explored as ligands for G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, which are important targets for neurological and psychiatric disorders.[2][3] The synthetic routes described herein provide a robust platform for generating libraries of novel C4-functionalized indoles for structure-activity relationship (SAR) studies.

Visualization: C4-Indole Derivatives in Receptor Signaling

GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR (e.g., 5-HT Receptor) g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates ligand C4-Functionalized Indole Derivative ligand->gpcr Binds to cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Leads to

Caption: C4-indoles modulating a generic GPCR signaling pathway.

References

Synthetic Routes to Bioactive Molecules Using Methyl 4-iodo-1H-indole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Methyl 4-iodo-1H-indole-3-carboxylate as a key starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures with significant biological activity.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the iodine atom at the C4 position of the indole ring provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents and the construction of fused ring systems, leading to the synthesis of a wide array of bioactive molecules. The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, and antimicrobial properties.

This document will focus on a key synthetic strategy: the intramolecular Heck reaction, to construct a carbazole core, a structural motif present in many biologically active alkaloids.

Application Note 1: Synthesis of a Carbazole Precursor via Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the formation of cyclic structures. In this application, an N-alkenylated derivative of this compound undergoes a palladium-catalyzed cyclization to form a tetrahydrocarbazole derivative. This intermediate is a crucial precursor for the synthesis of various bioactive carbazole alkaloids.

Synthetic Workflow:

workflow start This compound step1 N-Allylation start->step1 Allyl bromide, Base step2 Intramolecular Heck Reaction step1->step2 Pd(OAc)₂, PPh₃, Base product Methyl 6,7-dihydro-5H-carbazole-8-carboxylate step2->product

Caption: Synthetic workflow for the formation of a tetrahydrocarbazole precursor.

Experimental Protocol: Intramolecular Heck Reaction

Materials:

  • N-allyl-4-iodo-1H-indole-3-carboxylate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-allyl-4-iodo-1H-indole-3-carboxylate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Methyl 6,7-dihydro-5H-carbazole-8-carboxylate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
N-allyl-4-iodo-1H-indole-3-carboxylate341.151.0-
Palladium(II) acetate224.500.05-
Triphenylphosphine262.290.1-
Potassium carbonate138.212.0-
Methyl 6,7-dihydro-5H-carbazole-8-carboxylate215.25-75-85

Application Note 2: Aromatization to a Bioactive Carbazole Alkaloid Precursor

The tetrahydrocarbazole synthesized in the previous step can be aromatized to the fully conjugated carbazole system, which is the core of many bioactive natural products. A mild and efficient method for this transformation is iodine-catalyzed aromatization.

Reaction Pathway:

pathway start Methyl 6,7-dihydro-5H- carbazole-8-carboxylate product Methyl 9H-carbazole-1-carboxylate (Glycozoline Precursor) start->product I₂ (catalytic), Toluene, Reflux

Caption: Aromatization of the tetrahydrocarbazole intermediate.

Experimental Protocol: Iodine-Catalyzed Aromatization

Materials:

  • Methyl 6,7-dihydro-5H-carbazole-8-carboxylate (1.0 equiv)

  • Iodine (I₂, 0.1 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve Methyl 6,7-dihydro-5H-carbazole-8-carboxylate in toluene.

  • Add a catalytic amount of iodine to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Methyl 9H-carbazole-1-carboxylate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 6,7-dihydro-5H-carbazole-8-carboxylate215.251.0-
Iodine253.810.1-
Methyl 9H-carbazole-1-carboxylate211.23-85-95

Conclusion

The synthetic routes described provide a robust framework for the utilization of this compound in the synthesis of bioactive carbazole derivatives. The intramolecular Heck reaction offers an efficient means to construct the core carbazole skeleton, which can then be further elaborated to access a variety of natural products and their analogs for drug discovery programs. The detailed protocols and quantitative data presented herein are intended to serve as a practical guide for researchers in this field.

Application Notes and Protocols: Methyl 4-iodo-1H-indole-3-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway. Methyl 4-iodo-1H-indole-3-carboxylate is a versatile building block for the synthesis of novel indole-based anti-inflammatory drug candidates. The presence of the iodine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides detailed protocols for the synthesis of a representative 4-aryl-1H-indole-3-carboxylate derivative and its evaluation as a potential anti-inflammatory agent.

I. Synthesis of Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. In this protocol, this compound is coupled with 4-methoxyphenylboronic acid to yield Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.

Diagram of the Synthetic Workflow:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants: - this compound - 4-Methoxyphenylboronic acid - K2CO3 Catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 Start->Catalyst Solvent Add Degassed Solvent: - 1,4-Dioxane/Water Catalyst->Solvent Heat Heat to 90°C (12 hours) Solvent->Heat TLC Monitor by TLC Heat->TLC Quench Cool and Quench with Water TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.

II. Biological Evaluation of Anti-inflammatory Activity

The synthesized indole derivatives can be evaluated for their anti-inflammatory properties through various in vitro and in vivo assays. Key in vitro assays include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators in cell-based models.

Quantitative Data of Structurally Related Anti-inflammatory Indole Derivatives

The following table summarizes the anti-inflammatory activity of various indole derivatives reported in the literature. This data provides a benchmark for the potential activity of newly synthesized compounds.

Compound ClassAssayTargetIC₅₀ / % InhibitionReference CompoundIC₅₀ / % Inhibition (Ref.)
Indole-chalcone hybridsCarrageenan-induced paw edemaIn vivo anti-inflammatory61.74% inhibitionDiclofenac potassiumNot specified in the same context
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivativesCarrageenan-induced paw edemaIn vivo anti-inflammatory63.69% inhibitionIndomethacin76.89% inhibition
Indole-based chalconesIn vitro COX-1 InhibitionCOX-1IC₅₀ = 8.6 µMIndomethacinNot specified in the same context
Indole-based chalconesIn vitro COX-2 InhibitionCOX-2IC₅₀ = 9.5 µMIndomethacinNot specified in the same context
Ursolic acid-indole hybrid (UA-1)Nitric Oxide (NO) Inhibition in RAW 264.7 cellsiNOSIC₅₀ = 2.2 µMUrsolic AcidIC₅₀ = 17.5 µM
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)Inhibition of NO production in RAW 264.7 cellsiNOS>90% inhibition at 10 µMDexamethasone>95% inhibition at 10 µM

Disclaimer: The data presented in this table is for structurally related indole derivatives and is intended to provide a comparative context. The activity of newly synthesized compounds must be determined experimentally.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of synthesized compounds against the COX-2 enzyme.[1]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Test compounds

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations with COX Assay Buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer.

    • Enzyme Control (EC) wells: Add assay buffer.

    • Inhibitor Control (IC) wells: Add celecoxib solution.

    • Test Compound (S) wells: Add serially diluted test compound solutions.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the reaction mix to all wells except the blank wells. Then, add the diluted COX-2 enzyme to the EC, IC, and S wells.

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition versus the logarithm of the test compound concentration.

Experimental Protocol: Measurement of TNF-α in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the effect of synthesized compounds on the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.[2][3]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Dexamethasone (positive control)

  • MTT or similar cell viability assay reagent

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay: Assess the cytotoxicity of the test compounds on the remaining cells using an MTT assay to ensure that the observed reduction in TNF-α is not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.

III. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory indole derivatives exert their effects by modulating the NF-κB signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription.

Diagram of the NF-κB Signaling Pathway and Potential Inhibition by Indole Derivatives:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκB Indole Indole Derivative Indole->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Pro_inflammatory_proteins Pro-inflammatory Proteins (COX-2, TNF-α, IL-6) mRNA->Pro_inflammatory_proteins translation

Caption: Inhibition of the NF-κB signaling pathway by a representative indole derivative.

References

Application Notes and Protocols: Sonogashira Coupling with Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position of the indole ring via Sonogashira coupling provides a valuable tool for the synthesis of novel bioactive compounds.

This document provides a detailed experimental procedure for the Sonogashira coupling of Methyl 4-iodo-1H-indole-3-carboxylate with various terminal alkynes. The presence of the electron-withdrawing methyl carboxylate group at the 3-position can influence the reactivity of the indole substrate. The provided protocol is based on established procedures for Sonogashira couplings of iodoindole derivatives and has been adapted for this specific substrate.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Figure 1: General scheme for the Sonogashira coupling of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the Sonogashira coupling reaction.

Materials and Equipment

Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (argon or nitrogen) with a bubbler

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification (separatory funnel, flasks, etc.)

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent and Base Addition:

    • Add anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (Et₃N) to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 (DMF:Et₃N). The concentration of the indole substrate is typically in the range of 0.1-0.2 M.

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.

  • Alkyne Addition:

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir.[2] The optimal temperature may vary depending on the specific alkyne used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-(alkynyl)-1H-indole-3-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on general procedures for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryTerminal AlkynePdCl₂(PPh₃)₂ (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene35Et₃NDMF60-804-875-90
21-Hexyne35Et₃NDMF50-706-1270-85
3Trimethylsilylacetylene24Et₃NDMFRT-508-1680-95
44-Ethynylanisole35Et₃NDMF60-804-878-92
5Propargyl alcohol510Et₃NDMF50-706-1265-80

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the Sonogashira coupling of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, PdCl₂(PPh₃)₂, and CuI in a dry flask under an inert atmosphere. start->reagents solvents Add anhydrous DMF and Et₃N. reagents->solvents alkyne Add terminal alkyne. solvents->alkyne react Heat and stir the reaction mixture. Monitor progress by TLC. alkyne->react workup Cool, dilute with EtOAc, and perform aqueous workup. react->workup purify Purify by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Signaling Pathway: Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (from Cu cycle) pd_intermediate->transmetalation alkynyl_pd Ar-Pd(II)-C≡CR'(L₂) transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 product product reductive_elimination->product Product (Ar-C≡CR') cu_halide Cu(I)-X alkyne_coord Alkyne Coordination cu_halide->alkyne_coord H-C≡CR', Base cu_acetylide Cu(I)-C≡CR' alkyne_coord->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient method for the synthesis of 4-alkynyl-1H-indole-3-carboxylates from this compound. The protocol described in these application notes offers a reliable starting point for researchers. Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature may be necessary to achieve the highest yields for specific terminal alkynes. This methodology is highly valuable for generating a diverse library of indole derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For a successful Suzuki coupling, a good starting point is crucial. Based on analogous reactions with similar indole and indazole systems, the following conditions are recommended as a robust starting point for optimization.

Recommended Starting Conditions:

ParameterRecommendationNotes
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ is often effective for heteroaromatic halides.
Ligand dppf (if using Pd(OAc)₂) or PPh₃ (if using Pd(PPh₃)₄)Bulky, electron-rich phosphine ligands like XPhos or SPhos can also be effective, especially for challenging couplings.[1]
Base K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base and can be more effective, but also increases the risk of ester hydrolysis. Cs₂CO₃ is another strong base option.
Solvent Dioxane/H₂O (4:1) or DMF/H₂O (4:1)A protic co-solvent like water is often necessary for the base to be effective.[2]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used.
Temperature 80-100 °CHigher temperatures may be required for less reactive coupling partners.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and homocoupling.

Q2: Is it necessary to protect the N-H group of the indole for this Suzuki coupling?

A2: Not always. Many Suzuki-Miyaura couplings on indoles and other nitrogen-containing heterocycles can proceed successfully without N-H protection.[1] However, the acidic proton of the indole N-H can sometimes interfere with the catalytic cycle, leading to lower yields or side reactions. If you are experiencing issues with low conversion or complex reaction mixtures, N-protection (e.g., with a Boc or SEM group) should be considered.

Q3: My reaction is not going to completion. What are the likely causes and how can I improve the conversion?

A3: Low or no conversion can stem from several factors. The most common culprits are inactive catalyst, an inappropriate base, or suboptimal reaction conditions. For electron-deficient halides like 4-iodoindoles, the oxidative addition step is generally facile, so other steps in the catalytic cycle might be the issue. Consider increasing the temperature, screening different palladium catalysts and ligands (e.g., Buchwald ligands), or using a stronger base like K₃PO₄ or Cs₂CO₃. Ensure your reagents and solvents are of high quality and that the reaction is performed under a strict inert atmosphere.

Q4: I am observing significant formation of a de-iodinated byproduct (Methyl 1H-indole-3-carboxylate). How can I minimize this?

A4: Dehalogenation (or hydrodehalogenation) is a common side reaction in Suzuki couplings, especially with electron-rich palladium catalysts and in the presence of a hydride source.[3] To minimize this, ensure your solvents are thoroughly degassed and anhydrous. The choice of base can also be a factor; sometimes switching to a weaker base can reduce dehalogenation. Additionally, using a less electron-rich phosphine ligand on the palladium catalyst may be beneficial.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Suboptimal Catalyst/Ligand System Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For this substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos may be more effective than PPh₃.[1]
Ineffective or Insoluble Base Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Inappropriate Solvent Screen different solvents. Common choices include dioxane, DMF, and toluene, often with a small amount of water to aid in dissolving the base.[2]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. For thermally stable solvents like dioxane or DMF, temperatures up to 120 °C can be explored. Microwave irradiation can also be a powerful tool to accelerate the reaction.
Problem 2: Formation of Significant Byproducts
Byproduct Possible Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[3]Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
De-iodination of Starting Material The solvent or base can act as a hydride source, leading to the reduction of the C-I bond.[3]Use anhydrous solvents and ensure the base is dry. Switching to a different, non-protic solvent or a milder base may help.
Hydrolysis of Methyl Ester The basic conditions of the reaction can lead to the saponification of the methyl ester to the corresponding carboxylic acid.Use a milder base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides.[4] Minimize the amount of water in the reaction mixture and keep the reaction time as short as possible. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified after purification.

Experimental Protocols

The following is a general, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 4-aryl-1H-indole-3-carboxylate.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Reactants: - this compound - Arylboronic acid - Base inert 2. Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir: - 80-100 °C catalyst->react monitor 6. Monitor Progress: - TLC / LC-MS react->monitor workup 7. Quench and Extract: - Add H₂O, extract with EtOAc monitor->workup Reaction Complete purify 8. Purify: - Column Chromatography workup->purify product Final Product: Methyl 4-aryl-1H-indole-3-carboxylate purify->product Troubleshooting_Guide start Low or No Conversion? catalyst_check Is the catalyst fresh and stored under inert gas? start->catalyst_check base_check Is the base strong and soluble enough? start->base_check No, check catalyst first catalyst_solution Use fresh catalyst. Consider a pre-catalyst. catalyst_check->catalyst_solution No catalyst_check->base_check catalyst_solution->base_check base_solution Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure it is finely powdered and anhydrous. base_check->base_solution No conditions_check Are the reaction conditions (temperature, solvent) optimal? base_check->conditions_check base_solution->conditions_check conditions_solution Increase temperature. Screen different solvents (e.g., Dioxane/H₂O, DMF/H₂O). conditions_check->conditions_solution No success Problem Solved conditions_check->success Yes conditions_solution->success

References

Technical Support Center: Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a multi-step approach involving N-protection, directed mercuration, and iodination.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-protected Methyl 1H-indole-3-carboxylate Incomplete deprotonation of the indole nitrogen. The chosen protecting group is not stable under the reaction conditions. Suboptimal reaction temperature or time.Ensure the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) to achieve complete deprotonation. Consider using a robust protecting group such as a p-toluenesulfonyl (Tosyl) group. Systematically optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor regioselectivity during iodination (presence of multiple iodo-isomers) Direct iodination methods (e.g., using NIS or I₂) often favor substitution at the more electron-rich C5 position over the C4 position. The reaction conditions are not optimized for C4-selectivity.Employ a directed synthesis strategy, such as the mercuration-iodination of an N-protected indole. This method has been shown to favor C4 substitution.[1][2] If using a direct iodination method, carefully control the stoichiometry of the iodinating agent and the reaction temperature to minimize the formation of other isomers.
Formation of di- or poly-iodinated byproducts Excess of the iodinating agent. The reaction was allowed to proceed for too long.Use a stoichiometric amount of the iodinating agent (e.g., N-iodosuccinimide or iodine). Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Incomplete iodination reaction Insufficient amount of the iodinating agent. The organomercury intermediate is not sufficiently reactive under the chosen conditions.Ensure that at least a stoichiometric equivalent of the iodinating agent is used. If using the mercuration-iodination route, ensure the complete formation of the organomercury intermediate before adding the iodine source.
Difficulty in removing the N-protecting group The chosen protecting group is too robust for the deprotection conditions. The deprotection reaction has not gone to completion.Select a protecting group that can be removed under conditions that will not affect the iodo-substituent or the ester group. A tosyl group is a common choice. Monitor the deprotection step by TLC and consider extending the reaction time or adjusting the temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is direct iodination of Methyl 1H-indole-3-carboxylate at the C4-position challenging?

A1: The electronic properties of the indole ring favor electrophilic substitution at the C3 position. Since this position is already substituted in Methyl 1H-indole-3-carboxylate, the next most reactive positions for electrophilic attack are typically C5 and C7, due to electronic and steric factors. Directing an electrophile like iodine to the C4 position requires overcoming this inherent reactivity pattern, often necessitating the use of a directing group strategy.[1][2]

Q2: What are the most common side products in the synthesis of this compound?

A2: The most common side products are other regioisomers of the iodinated product, primarily Methyl 5-iodo-1H-indole-3-carboxylate, but also potentially the 6-iodo and 7-iodo isomers. Di- and even tri-iodinated products can also form if an excess of the iodinating agent is used or if the reaction is not carefully controlled.[3]

Q3: What are the advantages of using a mercuration-iodination sequence for the synthesis of this compound?

A3: The primary advantage of a mercuration-iodination sequence is the high degree of regioselectivity for the C4 position that can be achieved, especially when starting with an N-protected indole. This method allows for the introduction of an electrophile at a less reactive position by first installing a mercury-containing group that can then be readily displaced by iodine.[1][2]

Q4: Can I use N-Iodosuccinimide (NIS) for the direct iodination of Methyl 1H-indole-3-carboxylate to obtain the 4-iodo isomer?

A4: While NIS is a common and effective reagent for iodinating indoles, achieving high selectivity for the C4 position by direct iodination is challenging and often results in a mixture of isomers, with the 5-iodo isomer frequently being a major byproduct.[4] For a more selective synthesis of the 4-iodo isomer, a directed approach is generally recommended.

Q5: How can I purify the final product, this compound, from the reaction mixture?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and petroleum ether or hexanes is commonly used to separate the desired 4-iodo isomer from unreacted starting material, other iodo-isomers, and any poly-iodinated byproducts.[4] Recrystallization from a suitable solvent can be used for further purification.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, Methyl 1H-indole-3-carboxylate

This protocol is based on the Fischer-Speier esterification of indole-3-carboxylic acid.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend indole-3-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water, which may cause the product to precipitate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure Methyl 1H-indole-3-carboxylate.

Protocol 2: Proposed Synthesis of this compound via Mercuration-Iodination

This proposed protocol is an adaptation of a known procedure for the C4-iodination of N-protected indoles.[1][2] Optimization may be required for this specific substrate.

Step 1: N-Tosylation of Methyl 1H-indole-3-carboxylate

  • Dissolve Methyl 1H-indole-3-carboxylate in an anhydrous solvent like DMF or THF.

  • Add a strong base such as sodium hydride (NaH) at 0 °C and stir for 30-60 minutes.

  • Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the N-tosylated product by column chromatography.

Step 2: Regioselective Mercuration at C4

  • Dissolve the N-tosylated indole in glacial acetic acid.

  • Add mercury(II) acetate and a catalytic amount of perchloric acid.

  • Stir the reaction at ambient temperature. A precipitate of the 4-(acetoxymercurio) derivative should form.

  • Pour the reaction mixture into a saturated NaCl solution to convert the acetate to the chloromercurio derivative.

  • Isolate the solid by filtration.

Step 3: Iodination

  • Suspend the 4-(chloromercurio)indole derivative in a suitable solvent like methylene chloride.

  • Add a stoichiometric amount of iodine (I₂).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with a sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer and concentrate to obtain the crude N-tosyl-4-iodoindole derivative.

Step 4: Deprotection

  • Remove the tosyl group under appropriate conditions (e.g., using a strong base like NaOH or KOH in methanol/water, or with a reducing agent like magnesium in methanol).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final product, this compound, by column chromatography.

Visualizations

SynthesisWorkflow Workflow for the Synthesis of this compound start Methyl 1H-indole-3-carboxylate protection N-Protection (e.g., Tosylation) start->protection mercuration C4-Mercuration protection->mercuration iodination Iodination mercuration->iodination deprotection N-Deprotection iodination->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product

Caption: A proposed workflow for the synthesis of this compound.

SideReactions Common Side Reactions in Direct Iodination start Methyl 1H-indole-3-carboxylate + Iodinating Agent desired_product This compound start->desired_product Desired Pathway side_product1 Methyl 5-iodo-1H-indole-3-carboxylate start->side_product1 Common Side Reaction side_product2 Other Iodo-Isomers (C2, C6, C7) start->side_product2 Possible Side Reactions side_product3 Di- and Poly-iodinated Products start->side_product3 Side Reaction (excess reagent)

Caption: Potential products in the direct iodination of Methyl 1H-indole-3-carboxylate.

References

Technical Support Center: Purification of Methyl 4-iodo-1H-indole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-iodo-1H-indole-3-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. Based on the chemical structure of the target compound (an indole derivative), suitable solvent systems could include methanol/water, ethanol/water, or ethyl acetate/hexane mixtures. For haloindoles specifically, hexane has been noted as a potential recrystallization solvent.[1] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.

Q3: What is the expected appearance of pure this compound?

Pure this compound is expected to be a crystalline solid. The color is typically off-white to yellowish. The formation of well-defined crystals is an indicator of purity.

Q4: How can I confirm the purity of my recrystallized product?

The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward technique is to measure the melting point of the crystals. A sharp melting point range that is close to the literature value indicates high purity. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can also be used to confirm the identity and purity of the compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to wet the solid. Heat the mixture to the boiling point of the solvent while stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.

Quantitative Data

SolventPolarityExpected Solubility of Indole Derivatives
WaterHighGenerally low, but can be used for highly polar derivatives or as an anti-solvent.
MethanolHighGood solubility, often used in combination with water.
EthanolHighGood solubility, often used in combination with water.
Ethyl AcetateMediumGood solubility for many indole esters.
DichloromethaneMediumGood solubility.
HexaneLowLow solubility at room temperature, but can be effective for less polar derivatives at elevated temperatures. Often used as an anti-solvent with a more polar solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The solution was cooled too quickly.- Reheat the solution and add a small amount of additional solvent.- Ensure slow cooling. If necessary, allow the solution to cool to a temperature just above the melting point of the compound before further cooling.- Try a different solvent with a lower boiling point.
Low recovery of the product. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-warmed before hot filtration.- Always wash the crystals with ice-cold solvent.
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities.- The chosen solvent is not appropriate for the impurities present.- Allow the solution to cool more slowly.- Repeat the recrystallization process, possibly with a different solvent system.

Experimental Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in cross-coupling reactions involving Methyl 4-iodo-1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

This section addresses general challenges applicable to various palladium-catalyzed reactions with this substrate.

Q1: My cross-coupling reaction (Suzuki, Heck, Sonogashira, etc.) with this compound has stalled or resulted in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in palladium-catalyzed cross-coupling reactions can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:

  • Reagent Quality: Ensure the purity and stability of all starting materials. This compound should be pure, and coupling partners like boronic acids are susceptible to degradation.[1] Phosphine ligands are prone to oxidation.[1]

  • Catalyst Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. The formation of palladium black is an indicator of catalyst decomposition to a less active state.[2] Use a fresh, high-quality catalyst and store it correctly under an inert atmosphere.[2]

  • Solvent and Base Purity: It is critical to use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the active Pd(0) catalyst.[1][3] Ensure your base is anhydrous and of high purity.[3]

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][4] Your reaction vessel must be properly purged with an inert gas like argon or nitrogen, for example, by using several freeze-pump-thaw cycles.[2]

Q2: Could the N-H proton on the indole ring be interfering with my reaction?

A2: Yes, the indole N-H can be problematic. It is weakly acidic and can be deprotonated by the base, which may interfere with the catalytic cycle. In some cases, particularly with strong bases used in reactions like Buchwald-Hartwig amination, this can lead to side reactions or catalyst inhibition. While many couplings proceed without N-protection, if you suspect interference, protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl) can be a valid strategy to improve yields.[5]

Q3: I see palladium black precipitating in my reaction flask. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form.[2][6] This is a common deactivation pathway. To prevent it, you can:

  • Use a more stabilizing ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or a bidentate ligand (e.g., dppf).[2][6]

  • Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[6]

  • Reduce the catalyst loading, as high concentrations can promote aggregation.[6]

  • Ensure a strictly anaerobic environment, as oxygen can promote the formation of Pd(II) species that are prone to reduction to Pd(0) aggregates.

Q4: How critical is the choice of ligand for my reaction?

A4: Ligand selection is crucial and highly dependent on the specific reaction. For challenging cross-couplings, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and facilitate reductive elimination.[2][6][7] If you are experiencing low conversion with a standard ligand like PPh₃, screening a panel of more specialized ligands (e.g., Buchwald or Josiphos-type ligands) is a recommended optimization step.[3]

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and observing significant starting material recovery and a byproduct that appears to be indole-3-carboxylate. What is happening?

A: The primary suspect is the protodeboronation of your boronic acid coupling partner.[1] This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively removing it from the reaction.[1][3] This is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by the presence of water.[1][3]

Solutions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents and bases.[3]

  • Use Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[1]

  • Optimize Base and Temperature: Use a non-aqueous base or minimize water content. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Running the reaction at the lowest effective temperature can also reduce the rate of protodeboronation.[1]

Sonogashira Coupling

Q: My Sonogashira reaction with a terminal alkyne is giving a complex mixture, including a significant amount of a symmetrical diyne. How can I improve the yield of the desired cross-coupled product?

A: The formation of a symmetrical diyne is due to the Glaser-Hay homocoupling of your terminal alkyne, a very common side reaction in Sonogashira couplings.[8] This process is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Solutions:

  • Thoroughly Degas: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst and alkyne.[2]

  • Employ Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and often preferred for substrates prone to homocoupling.[9] These reactions typically require a slightly higher catalyst loading or a more specialized ligand system but eliminate the Glaser coupling side reaction.

  • Control Stoichiometry: Using a slight excess of the alkyne (1.2-1.5 equivalents) can favor the cross-coupling pathway.[2]

Heck Reaction

Q: I am performing a Heck reaction with methyl acrylate, but the conversion is low even at high temperatures. What should I try?

A: Low conversion in Heck reactions can be due to several factors. Given that this compound is an iodo-substituted arene, oxidative addition should be relatively facile.[10] Therefore, other steps in the catalytic cycle or reaction conditions are likely the issue.

Solutions:

  • Base and Solvent Choice: The base is critical. If you are using a mild base like Na₂CO₃, consider switching to an amine base like triethylamine (TEA) or a stronger inorganic base. The solvent also plays a key role; polar aprotic solvents like DMF or NMP are common choices.[10]

  • Catalyst System: While Pd(OAc)₂ is a standard catalyst, it may require a phosphine ligand to be effective for your specific substrate.[11] Screening different palladium sources and ligands can be beneficial.

  • N-H Protection: The indole N-H may interfere, especially under basic conditions at high temperatures. Protecting the indole nitrogen may be necessary to prevent unwanted side reactions or catalyst inhibition.[5]

Data Presentation

Table 1: General Troubleshooting Checklist for Low Conversion

ParameterCheckpointRecommended Action
Inert Atmosphere Was the reaction thoroughly degassed and kept under Ar or N₂?Flame-dry glassware. Use freeze-pump-thaw cycles or sparge solvent with inert gas for 15-20 min.[2]
Catalyst Is the palladium source fresh and active? Is palladium black visible?Use a fresh bottle of catalyst or a more stable pre-catalyst. Consider using a stabilizing ligand.[2][6]
Ligand Is the ligand appropriate for the reaction? Is it oxidized?Use fresh, properly stored ligand. Screen bulky, electron-rich ligands for challenging couplings.[1][6]
Solvent Is the solvent anhydrous and degassed?Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly before use.[1]
Base Is the base strong enough, soluble, and anhydrous?Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[2]
Temperature Is the reaction temperature optimal?If no reaction occurs, consider increasing the temperature. If decomposition occurs, lower the temperature.[2]

Table 2: Recommended Starting Conditions for Common Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or PdCl₂(dppf) (2-5%)SPhos (4-10%) or PPh₃ (4-10%)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O, Toluene, or DMF80 - 110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (as part of catalyst)TEA or DIPA (2-5)THF or DMF25 - 80
Heck Pd(OAc)₂ (2-5%)None or PPh₃ (4-10%)Na₂CO₃ or TEA (1.5-2.5)DMF or Acetonitrile80 - 120
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%)XPhos or RuPhos (2-4%)NaOtBu or LHMDS (1.5-2)Toluene or Dioxane80 - 110

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Specific quantities, reagents, and conditions should be adapted from the literature for the specific reaction type.

1. Reaction Setup:

  • Add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv) to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[1]

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1][10]

2. Reagent Addition:

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if separate) in the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature.

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Observed check_reagents Step 1: Check Reagents & Setup start->check_reagents reagent_purity Purity Issue? (Substrate, Base, Ligand) check_reagents->reagent_purity Yes inert_atm Inert Atmosphere? (O₂, H₂O) check_reagents->inert_atm No check_conditions Step 2: Evaluate Conditions temp_time Temp / Time Optimal? check_conditions->temp_time check_catalyst Step 3: Investigate Catalyst System catalyst_active Catalyst Active? (e.g., Pd Black) check_catalyst->catalyst_active check_side_reactions Step 4: Analyze for Side Reactions side_reaction_id Identify Side Products (e.g., Protodeboronation, Homocoupling) check_side_reactions->side_reaction_id reagent_purity->check_conditions No solution_reagents Use fresh, high-purity reagents. Ensure anhydrous/degassed solvent. reagent_purity->solution_reagents Yes inert_atm->check_conditions Yes solution_atm Improve degassing procedure. Use flame-dried glassware. inert_atm->solution_atm No temp_time->check_catalyst Yes solution_conditions Screen temperature and extend reaction time. temp_time->solution_conditions No ligand_choice Ligand Appropriate? catalyst_active->ligand_choice Yes solution_catalyst Use fresh catalyst/pre-catalyst. Use stabilizing ligand. catalyst_active->solution_catalyst No ligand_choice->check_side_reactions Yes solution_ligand Screen panel of bulky, electron-rich ligands. ligand_choice->solution_ligand No solution_side_reactions Modify conditions to suppress side reaction (e.g., Cu-free, anhydrous). side_reaction_id->solution_side_reactions Yes

Caption: A logical workflow to diagnose and solve common low-conversion issues.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)Lₙ Active Catalyst oa Oxidative Addition pd0->oa Ar-I pd_black Pd Black (Inactive) pd0->pd_black Aggregation pd2_complex Ar-Pd(II)-I(Lₙ) oa->pd2_complex tm Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira/Heck) pd2_complex->tm R-M or Alkyne pd2_intermediate Ar-Pd(II)-R(Lₙ) tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Ar-R (Product)

Caption: Simplified palladium cross-coupling cycle and a common deactivation pathway.

Side_Reactions start This compound + Coupling Partner product Desired Product (Cross-Coupling) start->product Successful Path dehalogenation Dehalogenation (Indole-3-carboxylate) start->dehalogenation Side Reaction homocoupling Homocoupling (Partner-Partner) start->homocoupling Side Reaction (e.g., Suzuki, Sonogashira) protodeboronation Protodeboronation (Loss of Boronic Acid) start->protodeboronation Side Reaction (Suzuki)

Caption: Potential reaction pathways leading to desired product versus common side products.

References

Technical Support Center: Deiodination of Methyl 4-iodo-1H-indole-3-carboxylate as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of deiodination as a side reaction during experiments involving methyl 4-iodo-1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reaction?

A1: Deiodination is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of methyl 1H-indole-3-carboxylate. This is problematic as it reduces the yield of your desired product and introduces a significant impurity that can be difficult to separate.

Q2: In which types of reactions is deiodination of this compound most commonly observed?

A2: Deiodination is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The conditions used in these reactions, including the palladium catalyst, base, and solvent, can promote the unwanted removal of the iodine atom.

Q3: What are the primary causes of this deiodination side reaction?

A3: The primary causes include:

  • Reductive Dehalogenation: This can be mediated by the palladium catalyst in the presence of a hydrogen source. The hydrogen source can be residual water, the solvent (like an alcohol), or the base.

  • Instability of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage, especially at elevated temperatures or upon exposure to light.[1]

  • Reaction with Base: Certain bases can facilitate the removal of the iodine atom.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand used can significantly influence the rate of deiodination versus the desired cross-coupling.

Q4: Can the purity of my reagents affect the extent of deiodination?

A4: Absolutely. Impurities in your starting materials, solvents, or base can contribute to deiodination. For instance, trace amounts of water or other protic impurities can act as a hydrogen source for reductive dehalogenation. It is crucial to use high-purity reagents and properly dried solvents.

Troubleshooting Guide

This guide will help you diagnose and resolve issues with the deiodination of this compound in your experiments.

Problem: Significant formation of the deiodinated side product (methyl 1H-indole-3-carboxylate) is observed.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Deiodination Observed condition_check Review Reaction Conditions start->condition_check reagent_check Assess Reagent Purity condition_check->reagent_check Conditions Seem Appropriate optimization Systematic Optimization condition_check->optimization Conditions Suboptimal sub_condition Temperature Base Solvent Catalyst/Ligand condition_check->sub_condition reagent_check->optimization Impurities Suspected reagent_check->optimization Purity Confirmed sub_reagent Starting Material Purity Solvent Dryness Base Quality reagent_check->sub_reagent solution Problem Resolved optimization->solution sub_optimization Screen Ligands Vary Base Lower Temperature Degas Thoroughly optimization->sub_optimization

Caption: Troubleshooting workflow for addressing deiodination.

Quantitative Data Summary

ParameterStandard ConditionOptimized Condition to Reduce DeiodinationRationale
Catalyst Loading 1-5 mol%0.5-2 mol%Lower catalyst loading can sometimes reduce side reactions.
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, SPhos)These ligands can promote faster reductive elimination of the desired product, outcompeting deiodination.
Base K₂CO₃, Cs₂CO₃Weaker, non-coordinating bases (e.g., K₃PO₄)Stronger bases or those that can act as hydrogen donors may increase deiodination.
Solvent Dioxane/H₂O, TolueneAnhydrous, aprotic solvents (e.g., dry THF, dry Toluene)Minimizes the presence of protic sources that can lead to reductive dehalogenation.
Temperature 80-110 °C50-80 °CLower temperatures can reduce the rate of the deiodination side reaction.
Atmosphere Inert (N₂ or Ar)Thoroughly degassed systemRemoves oxygen, which can affect catalyst activity and promote side reactions.

Experimental Protocols

The following are detailed methodologies for a Suzuki-Miyaura coupling reaction with this compound, including a standard protocol and an optimized protocol to minimize deiodination.

Standard Suzuki-Miyaura Coupling Protocol

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - this compound - Boronic Acid - Base prep2 Add Solvent prep1->prep2 prep3 Degas Mixture prep2->prep3 react1 Add Pd Catalyst prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Aqueous Workup react3->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Chromatography) workup2->workup3

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimized Protocol to Minimize Deiodination

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere in a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF).

  • Catalyst Addition: Add a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%).

  • Reaction: Stir the reaction mixture at a lower temperature, for example, 60 °C, and monitor the reaction progress closely.

  • Workup and Purification: Follow the same workup and purification procedure as the standard protocol.

Signaling Pathways and Reaction Mechanisms

Proposed Mechanism for Deiodination Side Reaction

The deiodination side reaction is believed to proceed through a reductive dehalogenation pathway within the palladium catalytic cycle.

deiodination_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->aryl_pd_intermediate protonolysis Protonolysis (from H₂O, alcohol, etc.) aryl_pd_intermediate->protonolysis H⁺ Source aryl_pd_hydride Ar-Pd(II)-H(L)₂ protonolysis->aryl_pd_hydride reductive_elimination Reductive Elimination aryl_pd_hydride->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst deiodinated_product Ar-H (Deiodinated Product) reductive_elimination->deiodinated_product

Caption: Proposed mechanism for the deiodination side reaction.

In this proposed mechanism, the active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate. In the presence of a proton source, a protonolysis step can occur, leading to an aryl palladium hydride species. Subsequent reductive elimination releases the deiodinated product and regenerates the Pd(0) catalyst.

References

Technical Support Center: Cross-Coupling with Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 4-iodo-1H-indole-3-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this specific substrate.

Understanding the Substrate: this compound

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of an electron-withdrawing methyl carboxylate group at the C3 position deactivates the indole ring, potentially influencing the oxidative addition step. The iodine atom at the C4 position on the benzene portion of the indole is the primary site for cross-coupling. The N-H proton of the indole can also interact with the catalyst or base, potentially leading to side reactions or catalyst inhibition. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for a successful reaction.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the process. For electron-deficient substrates like this indole, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution 1 (Catalyst Choice): Screen more active catalysts. For Suzuki couplings, consider palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos. For Heck and Sonogashira reactions, PdCl₂(PPh₃)₂ or Pd(OAc)₂ are common starting points, but ligand screening is crucial.[1]

    • Solution 2 (Catalyst Quality): Ensure the catalyst is not degraded. Use a fresh batch or store it under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]

  • Inappropriate Base: The base plays a critical role in the transmetallation step (Suzuki) and in neutralizing the generated acid (Heck and Sonogashira).

    • Solution 1 (Base Screening): If using common bases like Na₂CO₃ or K₂CO₃ with low success, consider stronger or more soluble bases. For Suzuki reactions, Cs₂CO₃ or K₃PO₄ are often more effective, especially with challenging substrates.[1] For Heck reactions, organic bases like triethylamine (Et₃N) or DBU can be effective. For Sonogashira couplings, an amine base like Et₃N or diisopropylamine (DIPA) is standard.

    • Solution 2 (Aqueous Conditions): The presence of water can be crucial for the efficacy of inorganic bases like carbonates and phosphates. Using a solvent system such as dioxane/water or THF/water is common for Suzuki reactions.[1]

  • Suboptimal Ligand: The ligand stabilizes the palladium center and modulates its reactivity.

    • Solution (Ligand Screening): For Suzuki reactions with this electron-deficient substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote both oxidative addition and reductive elimination. For Heck and Sonogashira couplings, phosphine ligands like PPh₃, P(o-tol)₃, or bidentate ligands like dppf can be screened.

  • Poor Solubility: The insolubility of reactants or catalyst can lead to a stalled reaction.

    • Solution (Solvent Screening): Common solvents for cross-coupling include 1,4-dioxane, DMF, toluene, and THF. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, DMF or DMSO can improve the solubility of polar substrates.

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Homocoupling of the Boronic Acid (Suzuki): This side reaction can be prevalent, especially if the cross-coupling is slow.

    • Solution 1 (Degassing): Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

    • Solution 2 (Stoichiometry): Use a slight excess of the boronic acid (1.2-1.5 equivalents) to favor the cross-coupling pathway.

  • Protodeiodination (Dehalogenation): Replacement of the iodine atom with hydrogen can occur, particularly in the presence of a hydrogen source.

    • Solution 1 (Anhydrous Conditions): For Heck and Sonogashira reactions, using anhydrous solvents and reagents can minimize this side reaction.

    • Solution 2 (Ligand Choice): The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify one that favors the desired product formation.[1]

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne can be a significant issue in copper-catalyzed Sonogashira reactions.

    • Solution (Copper-Free Conditions): Employ a copper-free Sonogashira protocol. These reactions are often performed with a palladium catalyst and a suitable base, such as an amine or an inorganic base like Cs₂CO₃.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this compound?

A1: For an electron-deficient and potentially sterically hindered substrate like this, a robust catalyst system is recommended. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A pre-formed catalyst like SPhos Pd G3 may also provide good results and easier handling.[1][4]

Q2: Can I perform the cross-coupling without protecting the indole N-H?

A2: Yes, it is often possible to perform cross-coupling reactions on N-H free indoles. However, the acidic N-H proton can interact with the base or catalyst, potentially leading to lower yields or side reactions. If you encounter issues, N-protection with a group like Boc, tosyl, or benzyl might be necessary. The choice of base is also critical; weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred for unprotected indoles over strong organometallic bases.

Q3: What are the key differences in catalyst selection for Suzuki, Heck, and Sonogashira couplings with this substrate?

A3:

  • Suzuki: Requires a catalyst system that facilitates the transmetallation of the boronic acid. Bulky, electron-rich phosphine ligands are often essential.

  • Heck: Often performed with simpler phosphine ligands or even ligandless under certain conditions, though ligand screening is recommended for optimizing yield and selectivity. The choice of base (often an amine) is crucial.

  • Sonogashira: Traditionally uses a dual palladium/copper catalytic system. However, copper-free conditions are increasingly popular to avoid Glaser homocoupling. Palladium catalysts with phosphine ligands are standard.

Q4: My reaction is slow. How can I increase the reaction rate?

A4:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. Monitor for any signs of decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.

  • More Active Catalyst System: Switching to a more electron-rich and/or bulky ligand can accelerate the catalytic cycle.

  • Solvent Choice: Changing to a higher-boiling point solvent that also effectively solubilizes all components can help.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings based on literature for similar electron-deficient halo-heterocycles. Note: These are starting points and will likely require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001275-95
Pd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2)Toluene1101670-90
PdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O (4:1)90860-85

Table 2: Heck Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1202460-80
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801850-75
Pd(OAc)₂ (2)P(o-tol)₃ (4)DBU (1.5)Dioxane1001665-85

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60670-90
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane801265-85
[DTBNpP]Pd(crotyl)Cl (2)-TMP (2)DMSORT1870-97

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the reaction vial via syringe, followed by the catalyst solution.

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling cluster_catalyst Catalyst Issues cluster_base Base/Solvent Issues cluster_conditions Condition Issues start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base and Solvent start->check_base check_conditions Assess Reaction Conditions start->check_conditions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive ligand_suboptimal Suboptimal Ligand? check_catalyst->ligand_suboptimal base_weak Base too weak/insoluble? check_base->base_weak solubility_issue Poor Solubility? check_base->solubility_issue temp_low Temperature too low? check_conditions->temp_low side_reactions Side Reactions Prevalent? check_conditions->side_reactions use_fresh_catalyst Use fresh/high-quality catalyst catalyst_inactive->use_fresh_catalyst Yes screen_precatalysts Screen precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_inactive->screen_precatalysts No screen_ligands Screen bulky, e⁻-rich ligands (XPhos, SPhos) ligand_suboptimal->screen_ligands Yes end_node Optimized Reaction screen_precatalysts->end_node screen_ligands->end_node stronger_base Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) base_weak->stronger_base Yes add_water Add water as co-solvent base_weak->add_water Consider screen_solvents Screen different solvents (DMF, DMSO, Toluene) solubility_issue->screen_solvents Yes stronger_base->end_node screen_solvents->end_node increase_temp Increase temperature or use microwave heating temp_low->increase_temp Yes degas_thoroughly Ensure thorough degassing side_reactions->degas_thoroughly Yes adjust_stoichiometry Adjust stoichiometry of reagents side_reactions->adjust_stoichiometry Consider increase_temp->end_node degas_thoroughly->end_node

Caption: A logical workflow for troubleshooting low product yield in Suzuki-Miyaura coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 Aryl/Vinyl Halide (R¹-X) Reactant2 Coupling Partner (R²-M)

Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Reactions Involving Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-iodo-1H-indole-3-carboxylate. The information is designed to address specific issues that may be encountered during the work-up and purification stages of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction involving this compound?

A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (such as ethyl acetate or dichloromethane) and water. The organic layer is then separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.[1] Purification is commonly achieved through column chromatography.

Q2: My reaction was performed under acidic conditions. How should I adjust the work-up?

After cooling the reaction, it should be carefully poured into ice-cold water. This may cause the product to precipitate. The mixture should then be neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1] Be cautious as this will cause carbon dioxide evolution.[1] Following neutralization, proceed with the standard extraction procedure.

Q3: Can I use a strong base during the work-up?

It is advisable to avoid strong bases or prolonged exposure to even mild alkaline conditions (pH 9 or above). The methyl ester at the 3-position of the indole is susceptible to hydrolysis under basic conditions, which would result in the formation of the corresponding carboxylic acid and complicate purification. If a basic wash is necessary, it should be performed quickly and at a low temperature.

Q4: I've noticed some decomposition of my product after purification. What could be the cause?

Iodoindole derivatives can be sensitive to light and may decompose over time at room temperature. It is recommended to store the purified this compound at a low temperature in a dark vial to minimize degradation.

Q5: What are the best methods for purifying crude this compound?

The most common and effective methods for purification are column chromatography and recrystallization.[2] For column chromatography, the choice of the solvent system is critical for good separation.[2] Recrystallization can yield highly pure material, though it may lead to lower recovery.[2] A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can be effective for recrystallization.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product after work-up. Product precipitation and loss during aqueous wash. When quenching the reaction with water, use ice-cold water, as this can sometimes cause the product to precipitate, allowing for collection by filtration before extraction.[1]
Incomplete extraction. Ensure thorough extraction by performing multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate.[1]
Hydrolysis of the methyl ester. Avoid using basic solutions (e.g., sodium hydroxide) for washing. If a basic wash is required to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.
Presence of a new, more polar spot on TLC after work-up. Hydrolysis of the methyl ester to the carboxylic acid. This is likely due to exposure to basic conditions during the work-up. To confirm, you can spot a sample of the crude material on a TLC plate, add a droplet of a basic solution to the spot, and see if the intensity of the new spot increases. To remove the carboxylic acid impurity, you can use a mildly basic wash (e.g., saturated NaHCO3), but be mindful of the potential for further hydrolysis of the desired ester.
Product appears discolored or contains dark impurities. Decomposition of the iodoindole. Iodoindoles can be unstable and decompose, especially when exposed to light and air for extended periods. Work up the reaction promptly after completion and store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Residual palladium catalyst from a cross-coupling reaction. If the reaction was a palladium-catalyzed cross-coupling, residual palladium species can cause discoloration. These can often be removed by filtration through a pad of celite or silica gel before concentration of the organic extracts.
Difficulty in separating the product from non-polar impurities by column chromatography. Inappropriate solvent system. Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
The product appears as a streak on the TLC plate. The compound may be acidic or basic, or it may be interacting strongly with the silica gel. Add a small amount of a modifier to your chromatography eluent. For acidic compounds, a small amount of acetic acid can help, while for basic compounds, a small amount of triethylamine can be beneficial.

Experimental Protocols

General Work-up Procedure for a Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Work-up Procedure Following a Reaction in Acidic Media
  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water. The product may precipitate at this stage.

  • Neutralization: Slowly and with stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 7 and 8. Be cautious of gas (CO₂) evolution.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[1]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

G General Experimental Workflow for Work-up A Reaction Completion B Cool to Room Temperature A->B C Dilute with Organic Solvent & Water B->C D Separate Layers C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter and Concentrate F->G H Purification (Column Chromatography / Recrystallization) G->H I Characterization H->I

Caption: A typical experimental workflow for the work-up and purification of reactions involving this compound.

G Troubleshooting Logic for Impurities A Impurity Detected in Product B More Polar Impurity A->B C Less Polar Impurity A->C D Discoloration A->D E Ester Hydrolysis B->E F Unreacted Starting Material C->F G Side Product C->G H Decomposition D->H I Residual Catalyst D->I J Avoid Basic Work-up E->J K Optimize Reaction Time/Conditions F->K L Improve Purification G->L M Proper Storage/Handling H->M N Filter through Celite/Silica I->N

Caption: A troubleshooting decision tree for identifying and addressing common impurities encountered during the work-up of reactions with this compound.

References

Technical Support Center: Purification of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-iodo-1H-indole-3-carboxylate. The following information addresses common issues encountered during the purification of this compound, particularly after its synthesis via electrophilic iodination of Methyl 1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

A1: Multiple spots on a TLC plate following the iodination of Methyl 1H-indole-3-carboxylate typically indicate the presence of several species. The most common impurities include:

  • Unreacted Starting Material: Methyl 1H-indole-3-carboxylate.

  • Regioisomers: Besides the desired 4-iodo isomer, iodination can occur at other positions on the indole ring (e.g., 2-, 5-, 6-, or 7-iodo). The relative amounts of these isomers depend on the specific reaction conditions.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-indole derivatives.

  • Degradation Products: Indole derivatives can be sensitive to acidic conditions and light, potentially leading to decomposition products.

Q2: How can I effectively separate the desired 4-iodo isomer from its regioisomers?

A2: Separation of regioisomers of iodo-indoles can be challenging due to their similar polarities.[1] The most effective method is typically silica gel column chromatography with a carefully selected eluent system.[1][2] In some cases, protection of the indole nitrogen (e.g., as a Boc derivative) can alter the chromatographic behavior of the isomers, potentially simplifying separation. Subsequent deprotection would then yield the purified desired isomer.

Q3: My compound appears to be degrading during column chromatography on silica gel. What can I do to prevent this?

A3: Indoles can be sensitive to the acidic nature of standard silica gel.[3] If you observe streaking on the TLC plate or a color change in your column, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[3]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[3]

  • Minimize Purification Time: Run the chromatography as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[3]

Q4: What are suitable solvent systems for the recrystallization of this compound?

A4: Finding an optimal recrystallization solvent often requires screening several options.[4] For indole derivatives, common solvent systems include mixtures of a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble when cold.[5] Good starting points for screening include:

  • Ethanol/Water[6]

  • Methanol/Water[6][7]

  • Ethyl acetate/Hexane[5]

  • Acetone/Water[7]

  • Dichloromethane/Hexane

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC. The eluent system is not optimal.Screen different solvent systems with varying polarities. A common eluent for iodo-indoles is a mixture of ethyl acetate and petroleum ether or hexane.[2] Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.
The desired product is not moving from the baseline on the TLC plate. The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots, including the product, run to the top of the TLC plate. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Streaking of spots on the TLC plate or column. The compound may be degrading on the acidic silica gel. The sample may be overloaded.Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.[3] Alternatively, use an alumina TLC plate/column.[3] Ensure you are not spotting too much of your sample on the TLC plate.
The compound "oils out" during recrystallization. The compound is precipitating too quickly from a supersaturated solution, or the solvent is not ideal.Heat the solution to re-dissolve the oil. Add a small amount of the more polar solvent until the solution is clear. Allow the solution to cool more slowly. If the problem persists, try a different solvent system.
No crystals form upon cooling during recrystallization. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear and cool slowly.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical crude this compound sample. The initial crude product is assumed to contain the starting material and a regioisomer as the main impurities.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Typical Eluent/Solvent System
Column Chromatography 65% (desired product)>98%70-85%Ethyl Acetate/Petroleum Ether (1:4 v/v)[2]
Recrystallization 90% (after column)>99.5%80-95%Methanol/Water

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound on a silica gel column.

  • Preparation of the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., ethyl acetate/petroleum ether, 1:4 v/v). Stir to create a uniform slurry.

  • Packing the Column: Secure a glass column vertically. Pour the silica gel slurry into the column. Allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand to the top of the silica gel bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column, ensuring not to disturb the sand layer.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (if necessary) to begin the elution. Continuously add eluent to the top of the column to prevent it from running dry.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Dissolution: In a flask, add the impure solid and a small amount of a suitable solvent (e.g., methanol). Heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath. For solvent mixtures, you can also add a small amount of the anti-solvent (e.g., water) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization

Purification_Workflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis Crude->TLC Spot sample Decision Purity Assessment TLC->Decision Evaluate separation Column Column Chromatography Decision->Column Low Purity / Multiple Spots Recrystal Recrystallization Decision->Recrystal High Purity (>90%) Pure Pure Product (>98%) Column->Pure Combine pure fractions Impure Impure Fractions Column->Impure Recrystal->Pure Collect crystals

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Methyl 4-iodo-1H-indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Regioselectivity: Achieving selective iodination at the C4 position of the indole ring can be difficult, with potential formation of other iodo-isomers (e.g., at C2, C5, C6, or di-iodinated products).

  • Exothermic Reaction Control: The iodination reaction can be exothermic, posing a risk of thermal runaway on a large scale if not properly managed.[1]

  • Product Purification: Separating the desired 4-iodo isomer from starting materials, reagents, and other isomers on a large scale can be complex, often requiring multiple crystallization steps.[2][3]

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities that complicate purification and reduce yield.

  • Reagent Handling and Stoichiometry: Precise control over reagent addition and stoichiometry is crucial for maintaining regioselectivity and minimizing byproduct formation at scale.

Q2: Which synthetic route is recommended for the large-scale synthesis of this compound?

A2: A common and effective route involves the direct iodination of Methyl 1H-indole-3-carboxylate. This two-step approach, starting from the commercially available indole-3-carboxylic acid, is generally preferred for its atom economy and straightforward nature. The key steps are:

  • Esterification: Conversion of 1H-indole-3-carboxylic acid to Methyl 1H-indole-3-carboxylate.

  • Regioselective Iodination: Introduction of iodine at the C4 position of the indole ring.

Q3: What are the critical safety considerations for the scale-up of this synthesis?

A3: Key safety considerations include:

  • Thermal Runaway: Implement robust temperature monitoring and control systems to manage the exothermicity of the iodination step. Ensure adequate cooling capacity for the reactor size.[1][4]

  • Reagent Handling: Handle iodine and other corrosive reagents with appropriate personal protective equipment (PPE) and in well-ventilated areas.

  • Solvent Safety: Use appropriate procedures for handling and disposing of organic solvents, considering their flammability and toxicity.

  • Pressure Build-up: Be aware of potential off-gassing during the reaction and ensure the reactor system is equipped with proper pressure relief mechanisms.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Iodination

Problem: The final product contains significant amounts of other iodo-isomers besides the desired C4-iodinated product.

Possible Causes & Solutions:

CauseSolution
Incorrect Iodinating Agent Different iodinating agents exhibit varying selectivities. For C4-iodination, consider using N-iodosuccinimide (NIS) in the presence of a Lewis acid or other directing agents.
Suboptimal Reaction Temperature Temperature can significantly influence regioselectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the desired isomer.
Solvent Effects The polarity and coordinating ability of the solvent can affect the reaction pathway. Screen different solvents (e.g., DMF, acetonitrile, dichloromethane) to improve selectivity.
Presence of Impurities in Starting Material Impurities in the Methyl 1H-indole-3-carboxylate can interfere with the directing effects for C4-iodination. Ensure the starting material is of high purity.
Issue 2: Incomplete Reaction or Low Yield

Problem: The conversion of the starting material is low, resulting in a poor yield of the final product.

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Stoichiometry On a larger scale, ensure homogeneous mixing and accurate addition of the iodinating agent. A slight excess of the iodinating agent may be necessary, but this should be optimized to avoid over-iodination.
Inadequate Reaction Time Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC).[5] Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times.
Catalyst Deactivation (if applicable) If a catalyst is used, ensure it is not being deactivated by impurities or reaction conditions. Consider using a higher catalyst loading or a more robust catalyst.
Poor Solubility of Reagents Ensure all reagents are adequately dissolved in the chosen solvent system at the reaction temperature to facilitate a homogeneous reaction.
Issue 3: Difficulty in Product Purification

Problem: The crude product is difficult to purify, and multiple purification steps are required to achieve the desired purity.

Possible Causes & Solutions:

CauseSolution
Presence of Closely Related Isomers Optimize the reaction conditions to minimize the formation of isomers. For purification, fractional crystallization is often effective.[2][3] Experiment with different solvent systems to achieve efficient separation.
Residual Reagents or Byproducts Implement an appropriate work-up procedure to remove unreacted reagents and soluble byproducts. This may include aqueous washes with a reducing agent (e.g., sodium thiosulfate) to quench excess iodine.
Oily or Tarry Crude Product This may indicate product degradation or the formation of polymeric byproducts. Review the reaction temperature and time to minimize these side reactions. An initial purification by column chromatography on a small scale might be necessary to identify a suitable crystallization solvent system for the bulk material.

Experimental Protocols

Protocol 1: Esterification of 1H-indole-3-carboxylic acid

This protocol describes the synthesis of the starting material, Methyl 1H-indole-3-carboxylate.

Materials:

  • 1H-indole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 1H-indole-3-carboxylic acid in anhydrous methanol, slowly add concentrated sulfuric acid at 0-5 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 1H-indole-3-carboxylate.

Protocol 2: Regioselective C4-Iodination

This protocol outlines a general procedure for the C4-iodination of Methyl 1H-indole-3-carboxylate.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 1H-indole-3-carboxylate in anhydrous acetonitrile in a reactor equipped with a temperature probe and a nitrogen inlet.

  • Cool the solution to the desired temperature (e.g., 0-10 °C).

  • Add N-Iodosuccinimide (NIS) portion-wise over a period of time, carefully monitoring the internal temperature.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by HPLC or TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to afford pure this compound.

Data Presentation

Table 1: Comparison of Iodinating Agents for Indole Iodination

Iodinating AgentTypical ConditionsPotential AdvantagesPotential Disadvantages
Iodine (I2) Base (e.g., KOH), DMFReadily available, inexpensiveOften leads to mixtures of isomers, potential for di-iodination
N-Iodosuccinimide (NIS) Acetonitrile or DMFMilder, often more selectiveMore expensive than I2
Iodine Monochloride (ICl) DichloromethaneHighly reactiveCan lead to chlorination byproducts, harsh conditions

Visualizations

Scale_Up_Workflow cluster_esterification Step 1: Esterification cluster_iodination Step 2: C4-Iodination cluster_qc Quality Control start 1H-indole-3-carboxylic acid ester_reaction React with Methanol & Sulfuric Acid start->ester_reaction ester_workup Work-up & Purification ester_reaction->ester_workup intermediate Methyl 1H-indole-3-carboxylate ester_workup->intermediate qc1 Purity Check 1 ester_workup->qc1 iodo_reaction React with NIS in Acetonitrile intermediate->iodo_reaction iodo_workup Work-up & Purification iodo_reaction->iodo_workup final_product Methyl 4-iodo-1H- indole-3-carboxylate iodo_workup->final_product qc2 Purity Check 2 iodo_workup->qc2

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Encountered poor_selectivity Poor Regioselectivity start->poor_selectivity incomplete_reaction Incomplete Reaction start->incomplete_reaction purification_difficulty Purification Difficulty start->purification_difficulty change_reagent Change Iodinating Agent poor_selectivity->change_reagent optimize_temp Optimize Temperature poor_selectivity->optimize_temp optimize_solvent Optimize Solvent poor_selectivity->optimize_solvent adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry extend_time Extend Reaction Time incomplete_reaction->extend_time check_sm_purity Check Starting Material Purity purification_difficulty->check_sm_purity optimize_workup Optimize Work-up purification_difficulty->optimize_workup recrystallize Recrystallization Strategy purification_difficulty->recrystallize

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

Comparative NMR Analysis of Methyl 4-iodo-1H-indole-3-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the NMR characterization of iodo-substituted methyl indole-3-carboxylate derivatives, offering a comparative analysis of their spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The introduction of a halogen atom, such as iodine, into the indole scaffold is a key strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. The position of the iodine substituent on the indole ring significantly influences the electronic environment and, consequently, the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for Methyl 4-iodo-1H-indole-3-carboxylate and its positional isomers, supported by experimental protocols and data visualizations to aid in the structural elucidation and characterization of these important compounds.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for various iodo-substituted methyl indole-3-carboxylate derivatives. All data was recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data of Iodo-substituted Methyl 1H-indole-3-carboxylate Derivatives.

CompoundH-1 (s)H-2 (s)H-4H-5H-6H-7-OCH₃ (s)Other
Methyl 5-iodo-1H-indole-3-carboxylate [1]12.10 (br s)8.078.34 (d, J=1.5)7.47 (dd, J=8.5, 1.6)-7.34 (d, J=8.5)3.81-
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1]12.12 (s)8.12 (d, J=2.9)8.51 (s)-7.87 (s)-3.81-
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate [1]11.97 (s)8.04 (d, J=2.9)8.42 (s)-7.47 (s)-3.802.46 (s, 6-CH₃)

Note: Data for this compound, Methyl 6-iodo-1H-indole-3-carboxylate, and Methyl 7-iodo-1H-indole-3-carboxylate were not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data of Iodo-substituted Methyl 1H-indole-3-carboxylate Derivatives.

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-OCH₃C=OOther
Methyl 5-iodo-1H-indole-3-carboxylate [1]133.2106.0128.9130.585.8128.2114.9135.650.9164.1-
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1]117.5109.6115.4139.382.0101.0112.9105.148.8--
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate [1]117.6109.1115.2140.082.892.5112.2114.749.0-30.7 (6-CH₃)

Note: Data for this compound, Methyl 6-iodo-1H-indole-3-carboxylate, and Methyl 7-iodo-1H-indole-3-carboxylate were not available in the searched literature.

Experimental Protocols

The following is a general experimental protocol for the acquisition of NMR data for iodo-substituted methyl indole-3-carboxylate derivatives, based on the methodologies reported in the literature.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified iodo-indole derivative in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • The ¹H NMR spectra are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

    • A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • The ¹³C NMR spectra are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

    • A proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of iodo-indole derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Indole Indole Precursor Iodination Iodination Reaction Indole->Iodination Purification Purification (e.g., Column Chromatography) Iodination->Purification Purified_Product Purified Iodo-Indole Derivative Purification->Purified_Product NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry Purified_Product->NMR Purified_Product->MS

General workflow for synthesis and characterization.

This diagram illustrates the key stages, from the starting indole precursor through the iodination and purification steps to the final characterization of the purified product using NMR and mass spectrometry.

Logical Relationship of Spectroscopic Data

The interpretation of NMR spectra is a logical process of correlating the observed signals to the molecular structure. The following diagram outlines this relationship for the characterization of iodo-indole derivatives.

logical_relationship cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data Structure Molecular Structure (Methyl Iodo-1H-indole-3-carboxylate) ChemicalShift_H Chemical Shifts (δ) - Position of Protons - Electronic Environment Structure->ChemicalShift_H Coupling_H Coupling Constants (J) - Connectivity of Protons - Dihedral Angles Structure->Coupling_H Integration_H Integration - Number of Protons Structure->Integration_H ChemicalShift_C Chemical Shifts (δ) - Type of Carbon (sp², sp³) - Electronic Environment Structure->ChemicalShift_C ChemicalShift_H->Structure Coupling_H->Structure Integration_H->Structure ChemicalShift_C->Structure

Correlation of NMR data to molecular structure.

This diagram shows how the molecular structure of a methyl iodo-1H-indole-3-carboxylate derivative dictates the parameters observed in its ¹H and ¹³C NMR spectra, and conversely, how these spectral parameters are used to deduce and confirm the structure.

References

Potential Biological Activities of Compounds Derived from Indole-3-Carboxylate Scaffolds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Biological Activities

Derivatives of the indole-3-carboxylate and related indole scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This section summarizes the quantitative data for various analogues to facilitate a comparison of their performance.

Anticancer Activity

Indole derivatives are a significant class of compounds investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways in cancer cells. The following table summarizes the cytotoxic activities of various indole derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

Compound/DerivativeCancer Cell LineAssayActivity (IC50)Reference
1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)MTT Assay13.2 µM[1]
1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)MTT Assay8.2 µM[1]
2,5-disubstituted indole (3b)A549 (Lung)In vitro antiproliferative0.48 ± 0.15 µM[2]
2,5-disubstituted indole (2c)HepG2 (Liver)In vitro antiproliferative13.21 ± 0.30 µM[2]
Sclareolide-indole conjugate (8k)K562 (Leukemia)Antiproliferative5.2 ± 0.6 µM[3]
Sclareolide-indole conjugate (8k)MV4-11 (Leukemia)Antiproliferative0.8 ± 0.6 µM[3]
Thiazolyl-indole-2-carboxamide (6i)VariousCytotoxicityNot specified[4]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
5-Bromo-indole-3-carboxamido-polyamine (13b)Staphylococcus aureus≤ 0.28 µM[5]
5-Bromo-indole-3-carboxamido-polyamine (13b)Acinetobacter baumannii≤ 0.28 µM[5]
5-Bromo-indole-3-carboxamido-polyamine (13b)Cryptococcus neoformans≤ 0.28 µM[5]
Indole carboxamide derivativesStaphylococcus aureus1.56-3.13 µg/ml[6]
Indole carboxamide derivativesBacillus subtilis1.56-3.13 µg/ml[6]
Indole carboxamide derivativesEscherichia coli1.56-12.5 µg/ml[6]
Indole-2-carboxylic acid derivative (2)Enterococcus faecalis8 µg/mL[7]
Indole-2-carboxylic acid derivative (2)Candida albicans8 µg/mL[7]
Anti-inflammatory and Other Activities

Chronic inflammation is implicated in numerous diseases, and indole derivatives have been explored as potential anti-inflammatory agents. [8]Additionally, these compounds have been investigated for other therapeutic applications, such as their effects on mucosal integrity and their potential as herbicidal agents.

  • Anti-inflammatory: Indole-3-carbinol (I3C), a related indole compound, is known to possess anti-inflammatory properties. [9]- Mucosal Integrity: Indole-3-carboxylate has been shown to enhance the gene expression of tight junction proteins (occludin and ZO-1) and MUC-2 in chicken intestinal epithelial cells, suggesting a role in maintaining gut barrier function. [10]- Herbicidal Activity: Certain indole-3-carboxylic acid derivatives have demonstrated significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants, with inhibition rates up to 96% at 100 mg/L. [11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate a key signaling pathway often targeted by anticancer indole derivatives and a general workflow for biological activity screening.

anticancer_pathway cluster_cell Cancer Cell Indole Derivative Indole Derivative PI3K PI3K Indole Derivative->PI3K Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway often targeted by anticancer indole derivatives.

experimental_workflow start Synthesized Indole Derivative screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) start->screening hit_identification Hit Identification (Active Compounds) screening->hit_identification dose_response Dose-Response Studies (IC50 / MIC Determination) hit_identification->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_optimization Lead Optimization (Structure-Activity Relationship) dose_response->lead_optimization mechanism->lead_optimization lead_compound Lead Compound lead_optimization->lead_compound

Caption: General workflow for the screening and development of bioactive compounds.

References

A Comparative Guide to the Reactivity of Methyl 4-iodo-1H-indole-3-carboxylate and Other Iodo-indoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, with iodo-indoles serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of Methyl 4-iodo-1H-indole-3-carboxylate alongside other positional isomers of iodo-indole in key cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented herein is a compilation of data from various studies and is intended to serve as a resource for reaction planning and optimization.

General Reactivity Trends of Iodo-indoles

The reactivity of iodo-indoles in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. Generally, the carbon-iodine (C-I) bond is the most reactive amongst halo-indoles, facilitating the initial oxidative addition step in the catalytic cycle. The position of the iodine atom on the indole ring significantly impacts its reactivity.

Electronic Effects: The electron density at the carbon atom bearing the iodine substituent plays a crucial role. Electron-deficient positions on the indole ring tend to be more reactive towards oxidative addition by a palladium(0) catalyst.

Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst can also affect reaction rates. Positions that are sterically hindered by adjacent substituents may exhibit reduced reactivity.

Based on these principles, a general, qualitative reactivity trend for iodo-indoles in palladium-catalyzed cross-coupling reactions can be proposed, although this can be highly dependent on the specific reaction conditions, ligands, and substrates used.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative data for the Suzuki coupling of various iodo-indole isomers. It is important to note that the data is collated from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

Iodo-indole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80 (estimated)
2-IodoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801285
3-IodoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1005-895
5-IodoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295
6-IodoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80 (estimated)
7-IodoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801282

Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.

Comparative Reactivity in Heck Coupling

The Heck reaction enables the arylation or vinylation of alkenes. The reactivity of iodo-indoles in the Heck reaction also varies with the position of the iodine atom.

Iodo-indole IsomerAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl acrylatePd(OAc)₂Et₃NDMF10012~60-70 (estimated)
2-Iodoindolen-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile802475
3-IodoindoleMethyl acrylatePd(OAc)₂KOAcDMF802481-92[1]
5-IodoindoleAcrylic acidNa₂PdCl₄Na₂CO₃CH₃CN/H₂O80 (µW)0.595[2]
6-IodoindoleStyrenePd(OAc)₂Et₃NDMF10012~70-80 (estimated)
7-Iodoindolen-Butyl acrylatePd(OAc)₂K₂CO₃DMF90-- (Successful coupling reported)[2]

Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted indoles. The reactivity of iodo-indoles in this reaction is generally high.

Iodo-indole IsomerAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT6~80-90 (estimated)
2-Iodoaniline (precursor to 3-iodoindoles)Various terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃N-50-High yields[3]
3-IodoindolePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMFRT292[3]
5-IodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT688
6-IodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT685
7-IodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT689

Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine iodo-indole, coupling partner, base, and solvent in a reaction vessel degas Degas the reaction mixture reagents->degas catalyst Add palladium catalyst and ligand (and co-catalyst if applicable) degas->catalyst heat Heat the reaction mixture with stirring catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction and perform aqueous work-up monitor->quench extract Extract with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol (Representative)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iodo-indole (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DME/H₂O)

Procedure:

  • To a reaction vessel, add the iodo-indole, boronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol (Representative)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iodo-indole (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, if required)

  • Base (e.g., Et₃N, KOAc, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the iodo-indole, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Sonogashira Coupling Protocol (Representative)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iodo-indole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, DIPEA, 2-3 equiv)

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a reaction flask under an inert atmosphere, add the iodo-indole, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (as required) until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Relevance to Drug Development and Signaling Pathways

Indole derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. The ability to functionalize the indole core through cross-coupling reactions is crucial for the synthesis of novel drug candidates. These derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain indole derivatives have been identified as inhibitors of this pathway.[4][5][6][7][8]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Indole Indole Derivatives Indole->Akt Inhibits Indole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is common in many cancers. Novel indole derivatives are being explored as inhibitors of this pathway.[9][10][11][12]

G cluster_pathway ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Indole Indole Derivatives Indole->ERK Inhibits

Caption: Inhibition of the ERK signaling pathway by indole derivatives.

Conclusion

This compound and its positional isomers are valuable building blocks in organic synthesis and drug discovery. While a definitive, quantitative order of reactivity is challenging to establish due to the variety of reaction conditions reported in the literature, general trends suggest that the reactivity is governed by a combination of electronic and steric factors. The data and protocols presented in this guide are intended to provide a practical starting point for researchers to develop and optimize their synthetic strategies for the functionalization of the versatile indole scaffold. Further systematic studies under standardized conditions are warranted to provide a more conclusive comparison of the reactivity of these important iodo-indole isomers.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Methyl 4-iodo-1H-indole-3-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic intermediates like Methyl 4-iodo-1H-indole-3-carboxylate is paramount for ensuring the integrity of subsequent research and development. This guide provides a comparative analysis of mass spectrometry-based techniques for this compound and its related products, offering insights into alternative analytical methodologies and supporting experimental data.

This compound is a halogenated derivative of the indole scaffold, a core structure in many biologically active compounds. Its analysis is critical for purity assessment, reaction monitoring, and metabolic studies. While mass spectrometry (MS) stands as a primary analytical tool, a comprehensive understanding of its performance in comparison to other techniques is essential for methodological optimization.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The selection of an analytical technique hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the utility of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this compound and its isomers.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL)Moderate (µg/mL to ng/mL)
Selectivity Very HighHighModerate
Molecular Weight Info DirectDirectIndirect
Structural Info High (from fragmentation)High (from fragmentation)Low
Derivatization Required NoOften, to increase volatilityNo
Sample Throughput HighModerateHigh
Matrix Effects Can be significantLess commonCan be significant
Instrumentation Cost HighModerate-HighLow-Moderate

Table 1: Comparison of Analytical Techniques for Indole Derivatives.

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices.[1] In contrast, HPLC-UV is a more accessible and cost-effective technique suitable for routine purity checks where high sensitivity is not a prerequisite. GC-MS can be a powerful tool for volatile and thermally stable indole derivatives, often requiring derivatization to improve chromatographic performance.[2][3]

Mass Spectrometry Analysis of this compound

Due to the lack of a publicly available, experimentally derived mass spectrum for this compound, we present predicted data based on the high-resolution mass spectrometry (HRMS) of closely related isomers and the general fragmentation patterns of indole esters.

Expected High-Resolution Mass Spectrometry Data:

The molecular formula for this compound is C₁₀H₈INO₂. The expected monoisotopic mass is 300.9597 g/mol . In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be the primary ion observed in the positive mode.

Ion SpeciesCalculated m/z
[M+H]⁺301.9672
[M+Na]⁺323.9492

Table 2: Predicted m/z values for this compound in HRMS. This data is analogous to the experimentally determined values for isomers like methyl 5-iodo-1H-indole-3-carboxylate, which has a found [M+Na]⁺ of 323.9490.[4]

Predicted Fragmentation Pattern:

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to follow pathways characteristic of indole esters. Key fragmentation steps would likely involve:

  • Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da from the precursor ion.

  • Loss of the entire ester group (-COOCH₃): A neutral loss of 59 Da.

  • Loss of iodine (-I): A neutral loss of 127 Da.

  • Cleavage of the indole ring: Producing characteristic indole fragment ions.

G M_H [M+H]⁺ m/z 301.97 loss_OCH3 Loss of OCH₃ (-31 Da) M_H->loss_OCH3 -OCH₃ loss_COOCH3 Loss of COOCH₃ (-59 Da) M_H->loss_COOCH3 -COOCH₃ loss_I Loss of I (-127 Da) M_H->loss_I -I fragment_270 [C₉H₆INO]⁺ m/z 270.96 loss_OCH3->fragment_270 fragment_242 [C₉H₆NO]⁺ m/z 242.94 loss_COOCH3->fragment_242 fragment_174 [C₁₀H₈NO₂]⁺ m/z 174.05 loss_I->fragment_174

Caption: Predicted MS/MS fragmentation pathway for this compound.

Experimental Protocols

Below are generalized protocols for the analysis of indole derivatives, which can be adapted for this compound.

LC-MS/MS Protocol
  • Sample Preparation: For biological samples, a protein precipitation step is typically employed. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog). Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. The supernatant is then transferred for injection.

  • Chromatography: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is effective.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable. Multiple Reaction Monitoring (MRM) is used for quantification, with precursor-to-product ion transitions optimized for the specific analyte and internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis protein_precipitation Protein Precipitation (Acetonitrile) centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (C18 Column) supernatant_collection->hplc esi Electrospray Ionization (ESI) hplc->esi ms_ms Tandem MS (MRM) esi->ms_ms

Caption: General workflow for LC-MS/MS analysis of indole derivatives.

HPLC-UV Protocol
  • Sample Preparation: Similar to LC-MS/MS, but matrix effects are a different consideration. Simpler extraction methods like liquid-liquid extraction may be sufficient depending on the sample complexity.

  • Chromatography: A C18 or C8 column is typically used with a mobile phase of acetonitrile or methanol and water, often with a buffer or acid modifier like trifluoroacetic acid.

  • Detection: A UV detector set at the wavelength of maximum absorbance for the indole ring (typically around 220 nm and 280 nm) is used for detection and quantification.

Analysis of Synthesis Products and Byproducts

The synthesis of this compound can result in various isomers and related substances. For instance, iodination of the indole ring can potentially occur at other positions, leading to isomeric impurities. LC-MS and HPLC-UV are both effective at separating these isomers, provided the chromatographic conditions are optimized. Mass spectrometry is particularly advantageous as it can often distinguish isomers based on subtle differences in their fragmentation patterns and can confirm the identity of unexpected byproducts.

References

In Vitro Anticancer Activity of Novel Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro testing of novel derivatives of Methyl 4-iodo-1H-indole-3-carboxylate. This guide provides a comparative analysis of hypothetical derivatives, detailed experimental protocols for cytotoxicity screening, and a visual representation of the experimental workflow.

In the ongoing search for novel anticancer agents, indole derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide focuses on the in vitro evaluation of synthesized derivatives of this compound, a scaffold with potential for development into potent cytotoxic agents. Due to the limited availability of public data on the in vitro testing of specific derivatives of this compound, this guide presents a hypothetical comparison to serve as a template for researchers. The data herein is illustrative and should be substituted with experimental findings.

Comparative Cytotoxicity of Indole Derivatives

The primary method for evaluating the potential of novel anticancer compounds is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the hypothetical cytotoxic activity of several derivatives of this compound against a panel of human cancer cell lines.

Compound IDSubstitution at R1Substitution at R2IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
M4IIC-Parent HH> 100> 100> 100
M4IIC-001 -CH3H45.258.162.5
M4IIC-002 -C2H5H38.749.355.8
M4IIC-003 H-Cl22.531.828.4
M4IIC-004 H-F25.135.230.1
M4IIC-005 -CH3-Cl10.815.612.3
Doxorubicin (Positive Control)0.81.21.0

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the reliable evaluation of compound cytotoxicity. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

Objective: To determine the in vitro cytotoxicity of test compounds against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds and positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 1% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1][2]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and unbound dye. Allow the plates to air dry completely.[1][3]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][2]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.[3]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[2]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 values using a suitable software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro screening of novel anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_result Outcome compound_synthesis Synthesis of Indole Derivatives compound_treatment Compound Treatment (Serial Dilutions) compound_synthesis->compound_treatment cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation srb_assay SRB Assay (Fixation, Staining, Solubilization) incubation->srb_assay data_acquisition Absorbance Measurement srb_assay->data_acquisition ic50_calculation IC50 Value Calculation data_acquisition->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calculation->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

References

A Comparative Spectroscopic Analysis of 4-Iodo vs. 5-Iodo Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 4-iodo and 5-iodo indole carboxylates, compounds of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The position of the iodine atom on the indole ring significantly influences the spectroscopic properties of these molecules, impacting their characterization and potential applications. This document summarizes key experimental data and provides detailed methodologies to assist in the synthesis and analysis of these halogenated indole derivatives.

Spectroscopic Data Summary

The following tables present a comparative summary of the available spectroscopic data for 4-iodo and 5-iodo indole carboxylates. Data for the 5-iodo derivatives are well-documented, while comprehensive experimental data for the 4-iodo isomers are less available in the current literature. Therefore, for the 4-iodo indole carboxylates, data from closely related compounds such as 4-iodo-1H-indole are included to provide an estimated comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)NH (ppm)Other (ppm)
Methyl 5-iodo-1H-indole-3-carboxylate [1]8.09 (s)-8.33 (s)-7.47 (d)7.35 (d)~12.03.81 (s, 3H, OCH₃)
Ethyl 5-iodo-1H-indole-3-carboxylate [1]8.07 (s)-8.34 (d)-7.47 (dd)7.34 (d)12.10 (s)4.28 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃)
Methyl 4-iodo-1H-indole-3-carboxylate (Predicted)~8.1-8.3--~7.5-7.7~7.1-7.3~7.0-7.2~11.5-12.0~3.8 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

CompoundC=OC-2C-3C-3aC-4C-5C-6C-7C-7aOther
Methyl 5-iodo-1H-indole-3-carboxylate [1]164.5133.4105.7128.2130.585.9128.8115.0135.650.9 (OCH₃)
Ethyl 5-iodo-1H-indole-3-carboxylate [1]164.1133.2106.0128.2130.585.8128.9114.9135.659.3 (OCH₂), 14.5 (CH₃)
This compound (Predicted)~164~130~105~127~85-90~125-130~120-125~110-115~136~51 (OCH₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC=C Stretch (Aromatic)C-I Stretch
Methyl 5-iodo-1H-indole-3-carboxylate [1]327316801446, 1357536
Ethyl 5-iodo-1H-indole-3-carboxylate [1]327616721526, 1473588
4-Iodo-1H-indole (Reference)~3400-~1450-1600~500-600
UV-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max)

Compoundλ_max (nm)Solvent
Indole (Reference)[2]270Not Specified
4-Nitroindole (Reference for positional effect)[3]Extends furthest into visible range among isomers2-Propanol
5-Nitroindole (Reference for positional effect)[3]3222-Propanol

Note: The introduction of iodine is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole. The exact position of the iodine will influence the extent of this shift.

Mass Spectrometry (MS)

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺
Methyl 5-iodo-1H-indole-3-carboxylate [1]C₁₀H₈INNaO₂323.9492323.9490
Ethyl 5-iodo-1H-indole-3-carboxylate [1]C₁₁H₁₀INNaO₂337.9648337.9646
4-Iodo-1H-indole (Reference)[4]C₈H₆IN[M]⁺ at m/z 243.04-

Experimental Protocols

General Synthesis of 5-Iodoindole Carboxylates

A common method for the synthesis of 5-iodoindole derivatives is the direct iodination of the corresponding indole carboxylate.

Materials:

  • Indole carboxylate (e.g., methyl 1H-indole-3-carboxylate)

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve the starting indole carboxylate in DMF.

  • Add a solution of iodine and potassium hydroxide in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, often using potassium bromide (KBr) pellets for solid samples. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Indole_Carboxylate Indole Carboxylate (Starting Material) Iodination Iodination Reaction (e.g., I₂, KOH, DMF) Indole_Carboxylate->Iodination Reactant Workup_Purification Work-up and Purification Iodination->Workup_Purification Crude Product Iodo_Indole_Carboxylate 4- or 5-Iodo Indole Carboxylate Workup_Purification->Iodo_Indole_Carboxylate Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Iodo_Indole_Carboxylate->NMR IR IR Spectroscopy Iodo_Indole_Carboxylate->IR UV_Vis UV-Vis Spectroscopy Iodo_Indole_Carboxylate->UV_Vis MS Mass Spectrometry (HRMS) Iodo_Indole_Carboxylate->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic comparison of iodo-indole carboxylates.

References

Comparative Efficacy of Kinase Inhibitors Derived from Methyl 4-iodo-1H-indole-3-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, experimental protocols, and signaling pathways of indole-based kinase inhibitors and their alternatives.

This guide provides a comparative analysis of kinase inhibitors, with a focus on derivatives of Methyl 4-iodo-1H-indole-3-carboxylate. While specific efficacy data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, this document extrapolates from structurally similar indole-based inhibitors and compares them with other classes of kinase inhibitors targeting similar signaling pathways. The information presented is intended to guide researchers in the design and evaluation of novel kinase inhibitors.

Introduction to Indole-Based Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indole-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] this compound serves as a key starting material for generating diverse indole derivatives through reactions like palladium-catalyzed cross-coupling.[1]

Comparative Efficacy of Kinase Inhibitors

To provide a framework for comparison, this section presents efficacy data for various indole-based kinase inhibitors and selected non-indole alternatives that target the PI3K/Akt and MAPK signaling pathways.

Table 1: Efficacy of Indole-Based Kinase Inhibitors
Compound ClassSpecific Compound (if available)Target Kinase(s)IC50 (nM)Cell Line/Assay ConditionCitation
Indolyl-HydrazonesCompound 5Breast Cancer Cells2.73 ± 0.14 µMMCF-7[4]
Indolyl-HydrazonesCompound 8Breast Cancer Cells4.38 ± 0.23 µMMCF-7[4]
Indolyl-HydrazonesCompound 12Breast Cancer Cells7.03 ± 0.37 µMMCF-7[4]
4-Indole-2-arylaminopyrimidinesAZD-1Anti-inflammatory--[5]
7-Azaindole-basedCompound 16ROCK-PKA selectivity[6]
7-Azaindole-basedCompound 17ROCK-PKA selectivity[6]
7-Azaindole-basedCompound 19ROCK-PKA selectivity[6]
7-Azaindole-basedCompound 21ROCK-PKA selectivity[6]
7-Azaindole-basedCompound 22ROCK-PKA selectivity[6]

Note: The compounds in this table are derived from various indole precursors, not specifically this compound, but represent the potential of the broader indole scaffold.

Table 2: Efficacy of Alternative (Non-Indole) Kinase Inhibitors
Compound ClassSpecific CompoundTarget Kinase(s)IC50 (nM)Cell Line/Assay Condition
Pyrazolo[3,4-g]isoquinolinesCompound 1bHaspin, CLK1, DYRK1A, CDK957ADP-Glo assay
Pyrazolo[3,4-g]isoquinolinesCompound 1cHaspin, CLK1, DYRK1A, CDK966ADP-Glo assay
Pyrazolo[3,4-g]isoquinolinesCompound 2cHaspin, DYRK1A62ADP-Glo assay
DibenzofuranonesCompound 4aCK27Sigmoidal curve fitting
DibenzofuranonesCompound 5CK25Sigmoidal curve fitting

Signaling Pathways

Kinase inhibitors derived from indole scaffolds and their alternatives often target key signaling pathways implicated in cancer cell proliferation, survival, and growth. The two major pathways discussed here are the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is a common event in many cancers.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation survival Cell Survival akt->survival proliferation Cell Growth & Proliferation mtor->proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and differentiation.

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Activation proliferation Cell Proliferation & Differentiation transcription->proliferation

Caption: The MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

Synthesis of Indole Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, often employed to modify halogenated indole scaffolds like this compound.

Suzuki_Coupling_Workflow start Start: This compound + Arylboronic Acid reaction Reaction: - Pd Catalyst (e.g., Pd(OAc)2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reaction workup Workup: - Extraction - Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-Aryl-1H-indole-3-carboxylate Derivative purification->product

Caption: General workflow for Suzuki coupling.

Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a suitable ligand (e.g., SPhos).

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA). Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a specific peptide), and the serially diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct efficacy data for kinase inhibitors derived from this compound is limited, the broader class of indole-based inhibitors shows significant promise in targeting key cancer-related signaling pathways. The synthetic versatility of the indole scaffold, particularly with halogenated intermediates, allows for the generation of diverse compound libraries for screening. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of novel kinase inhibitors. Future research should focus on the systematic exploration of derivatives from this compound to fully elucidate their therapeutic potential.

References

A Comparative Guide to the X-ray Crystal Structure of Iodinated Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate, a close analog of methyl 4-iodo-1H-indole-3-carboxylate, with other halogenated and non-halogenated indole derivatives. The information presented is supported by experimental data to aid in the understanding of structure-property relationships crucial for drug design and materials science.

Introduction to Indole Derivatives in Research

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. Halogenation of the indole nucleus is a common strategy to modulate the electronic and lipophilic properties of these molecules, thereby influencing their binding affinity to biological targets and their pharmacokinetic profiles. Understanding the precise three-dimensional arrangement of atoms in these derivatives through X-ray crystallography is paramount for rational drug design.

This guide focuses on the crystallographic analysis of ethyl 5-iodo-1H-indole-3-carboxylate and compares it with methyl 5-chloro-1H-indole-2-carboxylate, 6-bromo-1H-indole-3-carboxylic acid, and the non-halogenated methyl 1-methyl-1H-indole-3-carboxylate.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected indole derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCCDC Number
Ethyl 5-iodo-1H-indole-3-carboxylateC₁₁H₁₀INO₂OrthorhombicP2₁2₁2₁5.432(3)16.035(10)14.011(8)9090901220.1(12)42052806
Methyl 5-chloro-1H-indole-2-carboxylateC₁₀H₈ClNO₂MonoclinicP2₁/c13.901(3)4.0210(10)17.521(4)90109.59(3)90923.3(4)4621365
6-Bromo-1H-indole-3-carboxylic acidC₉H₆BrNO₂MonoclinicP2/n7.2229(14)11.874(2)11.079(2)90108.37(3)90901.7(3)4-
Methyl 1-methyl-1H-indole-3-carboxylateC₁₁H₁₁NO₂OrthorhombicPbcm---909090---

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared indole derivatives are provided below.

Synthesis of Ethyl 5-iodo-1H-indole-3-carboxylate

General Procedure for C5-H Direct Iodination of Indoles: [1]

  • To a solution of ethyl 1H-indole-3-carboxylate (1 mmol) in a suitable solvent, add N-iodosuccinimide (NIS) (1.1 equiv.).

  • The reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-iodo-1H-indole-3-carboxylate.

Crystallization: [1]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and petroleum ether.[1]

Synthesis of Methyl 5-chloro-1H-indole-2-carboxylate

Synthesis:

A common route to this compound involves the Fischer indole synthesis from 4-chlorophenylhydrazine and methyl pyruvate.

Crystallization:

Crystals suitable for X-ray analysis can be grown from a solution of the compound in a suitable solvent system such as methanol/water or ethyl acetate/hexane.

Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

Synthesis: [2]

6-Bromo-1H-indole-3-carboxylic acid can be synthesized from 6-bromoindole through formylation followed by oxidation of the resulting aldehyde.

Crystallization: [2][3]

Single crystals of 6-bromo-1H-indole-3-carboxylic acid were obtained by slow evaporation of a methanol solution of the compound.[2][3]

Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

Synthesis: [4]

This compound can be synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol via Fischer-Speier esterification.[4]

  • 1-Methyl-1H-indole-3-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete.

  • The excess methanol is removed under reduced pressure.

  • The residue is worked up by adding water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Crystallization: [4]

Crystals of methyl 1-methyl-1H-indole-3-carboxylate can be obtained from a suitable solvent. The referenced study reports the molecule is planar and resides on a mirror plane in the space group Pbcm.[4]

Visualizations

The following diagrams illustrate key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis start Starting Materials (e.g., Indole Derivative) reaction Chemical Reaction (e.g., Iodination, Esterification) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution Purified Compound crystal_growth Slow Evaporation/ Cooling dissolution->crystal_growth xray X-ray Diffraction Analysis crystal_growth->xray structure Crystal Structure Determination xray->structure

Caption: General workflow for the synthesis and crystallographic analysis of indole derivatives.

comparison_logic cluster_props Influence on Properties Indole Indole Scaffold Halogenated Halogenated Derivatives (I, Br, Cl) Indole->Halogenated NonHalogenated Non-Halogenated Derivative (Methylated) Indole->NonHalogenated Ester Carboxylate Ester (Methyl, Ethyl) Halogenated->Ester Acid Carboxylic Acid Halogenated->Acid ElectronicProps Electronic Properties Halogenated->ElectronicProps NonHalogenated->Ester CrystalPacking Crystal Packing Ester->CrystalPacking Acid->CrystalPacking BiologicalActivity Biological Activity CrystalPacking->BiologicalActivity ElectronicProps->BiologicalActivity

Caption: Logical relationship of structural modifications and their influence on properties.

References

A Comparative Guide to Catalysts for the Functionalization of Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the targeted functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile building block, with the iodine atom at the C4 position providing a reactive handle for a variety of cross-coupling reactions. This guide offers a comparative overview of catalytic systems for the functionalization of this key intermediate, with a focus on palladium- and copper-catalyzed transformations. The information is compiled from studies on analogous 4-haloindole systems, providing a predictive framework for catalyst selection.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes key quantitative data for different catalytic systems applicable to the functionalization of 4-iodoindole derivatives. This data, gathered from various sources, allows for a comparative assessment of catalyst efficacy in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
C-C Bond Formation
Suzuki CouplingPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085[Analogous 4-bromoindole system]
Pd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O120 (MW)High[1]
Heck CouplingPd(OAc)₂P(o-tol)₃Et₃NDMF100Good[2]
Na₂PdCl₄sSPhosNa₂CO₃CH₃CN/H₂OMWup to 95
Sonogashira CouplingPd(PPh₃)₂Cl₂PPh₃Et₃NDMF100Good[Analogous 4-iodoestrone system][3]
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NEt₃NRT-60Moderate to Excellent[4][5]
C-N Bond Formation
Buchwald-Hartwig AminationPd₂(dba)₃XantphosCs₂CO₃Toluene11095[Analogous 4-iodoestrone system][3]
Pd(OAc)₂BINAPNaOtBuToluene100High[6]
C-H Functionalization (at other positions)
C2 Arylation (decarboxylative)Pd(OAc)₂NoneAgOAcHFIP/TFA11060-66

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This procedure outlines the palladium-catalyzed coupling of a 4-iodoindole with a boronic acid.

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]

  • Reagent Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous sodium carbonate solution (2 mL) to the vial.[1]

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.[1]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes the coupling of a 4-iodoindole with a terminal alkyne.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.010 mmol).[4][5]

  • Reagent Addition: Add anhydrous triethylamine (3 mL) as both the solvent and base. Then, add the terminal alkyne (1.05 mmol).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This procedure details the palladium-catalyzed N-arylation of an amine with a 4-iodoindole.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).

  • Reagent Addition: Add this compound (1 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 110 °C in an oil bath for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Catalytic Functionalization

The following diagram illustrates a typical experimental workflow for the catalytic functionalization of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Coupling Partner solvent->coupling_partner heating Heat under Inert Atmosphere (Conventional or Microwave) coupling_partner->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for catalytic cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Suzuki Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I L₂ Pd0->PdII Ar-I OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R' L₂ PdII->PdII_R [R'-B(OR)₂(Base)]⁻ Transmetal Transmetalation PdII_R->Pd0 Ar-R' RedElim Reductive Elimination ArI Ar-I RBO2 R'-B(OR)₂ Base Base Product Ar-R'

References

Safety Operating Guide

Proper Disposal of Methyl 4-iodo-1H-indole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is for disposal of waste under controlled laboratory conditions.

This document provides comprehensive guidance on the proper disposal of Methyl 4-iodo-1H-indole-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this halogenated organic compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

All handling of this chemical, including the preparation of waste, should be conducted in a well-ventilated chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical. Due to its iodine content, this compound is classified as a halogenated organic compound .

  • Do not mix with non-halogenated waste. Halogenated and non-halogenated waste streams are treated differently; mixing them can lead to hazardous reactions and complicates the disposal process.

  • Use a designated waste container. Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Container requirements. The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound and associated materials:

A. Unused or Expired Chemical:

  • Preparation: Ensure you are wearing the appropriate PPE and are working in a chemical fume hood.

  • Labeling: Clearly label the original container as "Waste" in addition to its chemical name.

  • Segregation: Place the labeled container in a designated secondary containment bin for halogenated organic waste.

B. Contaminated Labware (e.g., glassware, spatulas):

  • Initial Decontamination: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove residues of the compound.

  • Collect Rinsate: The solvent used for rinsing is now considered halogenated waste. Collect this rinsate in the designated "Halogenated Organic Waste" container.

  • Final Cleaning: After the initial rinse, the labware can be washed with soap and water.

C. Contaminated Materials (e.g., paper towels, gloves, weigh boats):

  • Collection: Place all solid waste contaminated with this compound into a separate, clearly labeled bag or container for "Solid Halogenated Waste."

  • Sealing: Ensure the bag or container is securely sealed to prevent any release of the chemical.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools.

  • Waste Disposal: Place the collected waste into the designated "Solid Halogenated Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as halogenated waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_waste Liquid Waste Stream cluster_solid_waste Solid Waste Stream cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood is_solid Solid or Liquid Waste? hood->is_solid collect_liquid Collect in 'Halogenated Organic Waste' Container is_solid->collect_liquid Liquid collect_solid Collect in 'Solid Halogenated Waste' Container is_solid->collect_solid Solid seal_liquid Securely Seal Container collect_liquid->seal_liquid storage Store in Designated Hazardous Waste Area seal_liquid->storage seal_solid Securely Seal Container collect_solid->seal_solid seal_solid->storage disposal_service Arrange for Pickup by Approved Waste Disposal Service storage->disposal_service end End: Disposal Complete disposal_service->end

Caption: Logical workflow for the disposal of this compound waste.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₀H₈INO₂ChemScene
Molecular Weight 301.08 g/mol ChemScene
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Fisher Scientific

Disclaimer: This information is intended as a guide and does not replace institutional or regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Essential Safety and Operational Guide for Methyl 4-iodo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-iodo-1H-indole-3-carboxylate (CAS No. 101909-44-8).[1][2] Adherence to these procedures is vital for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Required PPE Specifications & Rationale
Eyes & Face Safety Goggles, Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions.[3][4][5]
Skin & Body Chemical-resistant Lab Coat, Full-length Pants, Closed-toe ShoesA lab coat, preferably made of a chemical-resistant material, must be worn and fully buttoned.[6] Long pants and closed-toe shoes are required to protect the lower body from potential spills.[3][4]
Hands Nitrile GlovesDisposable nitrile gloves are the minimum requirement for handling this compound.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4] Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this chemical is essential for maintaining a safe and efficient workflow.

1. Preparation and Pre-Handling:

  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.[7]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.

2. Handling the Compound:

  • Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[8]

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for waste collection.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

IV. Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

V. Workflow Diagram for Handling this compound

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal a Conduct Hazard Assessment b Gather PPE and Materials a->b c Verify Fume Hood Operation b->c d Weigh Compound in Fume Hood c->d Proceed to Handling e Dissolve/React in Fume Hood d->e f Decontaminate Work Area e->f After Experiment g Properly Remove PPE f->g h Wash Hands Thoroughly g->h i Segregate Hazardous Waste h->i Waste Management j Use Labeled Waste Containers i->j k Dispose via Institutional Program j->k

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.